Technical Documentation Center

N-(prop-2-yn-1-yl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(prop-2-yn-1-yl)methanesulfonamide
  • CAS: 93501-84-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-propargyl methanesulfonamide (CAS No. 13630-91-6): A Predictive Analysis for Drug Discovery and Development

Introduction: The Convergence of Two Privileged Scaffolds N-propargyl methanesulfonamide represents a fascinating conjunction of two structural motifs that have independently demonstrated significant utility in drug desi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Two Privileged Scaffolds

N-propargyl methanesulfonamide represents a fascinating conjunction of two structural motifs that have independently demonstrated significant utility in drug design and materials science. The propargyl group, with its terminal alkyne, is a cornerstone of "click chemistry," offering a versatile handle for bioconjugation and the synthesis of complex molecular architectures.[1] In medicinal chemistry, the propargyl moiety is a key feature in several approved drugs, where it can act as a covalent binder to enzyme cofactors or modulate biological activity.[2]

The methanesulfonamide group is a highly valued component in drug design due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups like carboxylic acids.[3][4] This functional group is a pivotal structural motif in a wide array of therapeutic agents, including kinase inhibitors and antibacterial agents.[3][5]

The combination of these two groups in N-propargyl methanesulfonamide suggests a molecule with a unique set of properties, potentially offering novel avenues for therapeutic intervention and chemical synthesis.

Predicted Physicochemical and Chemical Properties

Based on the constituent functional groups, we can predict the following properties for N-propargyl methanesulfonamide:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C4H7NO2SDerived from the structure.
Molecular Weight 133.17 g/mol Calculated from the molecular formula.
Solubility Soluble in polar organic solvents and water.[4]The sulfonamide group imparts polarity.
Acidity The N-H proton is acidic.[4]The electron-withdrawing sulfonyl group increases the acidity of the N-H protons.
Reactivity The terminal alkyne is reactive in cycloaddition reactions (e.g., CuAAC).[1] The sulfonamide nitrogen can act as a nucleophile.The propargyl group is a key participant in click chemistry. The sulfonamide nitrogen can undergo alkylation or acylation.

Synthesis of N-propargyl methanesulfonamide

The most direct and logical synthetic route to N-propargyl methanesulfonamide involves the N-sulfonylation of propargylamine with methanesulfonyl chloride. This reaction is a standard and well-documented transformation in organic chemistry.[6]

General Reaction Scheme

G Propargylamine Propargylamine reaction_plus + MethanesulfonylChloride Methanesulfonyl Chloride NPropargylMethanesulfonamide N-propargyl methanesulfonamide product_plus + HCl HCl reaction_arrow Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM)

Caption: General reaction for the synthesis of N-propargyl methanesulfonamide.

Detailed Experimental Protocol

Materials:

  • Propargylamine

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propargylamine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure N-propargyl methanesulfonamide.

Characterization

The synthesized N-propargyl methanesulfonamide can be characterized using a variety of analytical techniques:[7][8][9]

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons adjacent to the nitrogen and the alkyne, the acetylenic proton, and the methyl protons of the sulfonyl group.
¹³C NMR Signals for the two sp-hybridized carbons of the alkyne, the methylene carbon, and the methyl carbon.
FT-IR Characteristic absorption bands for the N-H stretch, C≡C-H stretch, C≡C stretch, and S=O stretches.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery and Development

The unique combination of the propargyl and methanesulfonamide groups suggests several potential applications for N-propargyl methanesulfonamide in drug discovery.

As a Building Block for Novel Therapeutics

The terminal alkyne of the propargyl group makes N-propargyl methanesulfonamide an ideal building block for synthesizing more complex molecules via "click chemistry."[1] This allows for its conjugation to other molecules of interest, such as targeting ligands, peptides, or fluorescent probes.

G NPM N-propargyl methanesulfonamide Reaction CuAAC 'Click' Reaction NPM->Reaction Azide Azide-containing molecule Azide->Reaction Catalyst Cu(I) catalyst Catalyst->Reaction Triazole 1,2,3-Triazole linked conjugate Reaction->Triazole

Caption: Application of N-propargyl methanesulfonamide in click chemistry.

Potential as a Covalent Inhibitor

The propargyl group can be involved in covalent bond formation with biological targets. For example, propargylamine-based compounds like selegiline act as irreversible inhibitors of monoamine oxidase by forming a covalent adduct with the enzyme's flavin cofactor.[2] This suggests that N-propargyl methanesulfonamide could be explored as a starting point for designing novel covalent inhibitors for various enzymes.

Modulation of Biological Pathways

The sulfonamide moiety is a key pharmacophore in many clinically approved drugs that modulate various signaling pathways.[3][10] For instance, sulfonamides are found in inhibitors of carbonic anhydrase, cyclooxygenases (COX), and various kinases.[3][11][12] The methanesulfonamide group in N-propargyl methanesulfonamide could potentially interact with the active sites of these enzymes, making it a candidate for screening against a wide range of biological targets.

G cluster_pathways Potential Biological Targets Kinases Kinases Carbonic_Anhydrases Carbonic Anhydrases COX_Enzymes COX Enzymes NPM N-propargyl methanesulfonamide NPM->Kinases Inhibition? NPM->Carbonic_Anhydrases Inhibition? NPM->COX_Enzymes Inhibition?

Caption: Potential signaling pathways targeted by N-propargyl methanesulfonamide.

In Vitro and In Vivo Evaluation Strategies

To validate the predicted biological activities of N-propargyl methanesulfonamide, a systematic evaluation using in vitro and in vivo models is necessary.

In Vitro Assays
Assay TypePurposeExample Assays
Enzyme Inhibition Assays To determine the inhibitory activity against specific enzymes.Kinase activity assays, carbonic anhydrase inhibition assays, COX-1/COX-2 inhibition assays.[11]
Cell-Based Assays To assess the effect on cellular processes.Cytotoxicity assays (e.g., MTT), cell proliferation assays, apoptosis assays.[13][14]
Covalent Binding Studies To confirm covalent modification of target proteins.Mass spectrometry-based proteomics to identify adducted peptides.
Pharmacokinetic Studies

The pharmacokinetic properties of N-propargyl methanesulfonamide would need to be evaluated to assess its drug-like properties. Sulfonamides exhibit a wide range of pharmacokinetic behaviors, and their metabolism is primarily hepatic.[15][16]

Pharmacokinetic ParameterMethod of Evaluation
Absorption Oral bioavailability studies in animal models.
Distribution Tissue distribution studies.
Metabolism In vitro metabolism studies using liver microsomes.
Excretion Determination of elimination half-life and routes of excretion.[16]

Conclusion and Future Directions

N-propargyl methanesulfonamide, while not extensively documented under its specific CAS number, represents a molecule with significant untapped potential. By leveraging the well-established chemistry of its constituent N-propargyl and methanesulfonamide groups, we can confidently predict its synthesis, properties, and a range of promising applications in drug discovery and development. Its versatility as a synthetic building block, coupled with the potential for covalent and non-covalent interactions with biological targets, makes it a compelling candidate for further investigation.

Future research should focus on the definitive synthesis and characterization of N-propargyl methanesulfonamide, followed by a comprehensive screening against a panel of relevant biological targets. The insights gained from such studies could pave the way for the development of novel therapeutics with improved efficacy and pharmacological profiles.

References

  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed. (URL: [Link])

  • Pharmacokinetics of Sulfonamides in Man. (URL: [Link])

  • Propargyl group - Grokipedia. (URL: [Link])

  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (URL: [Link])

  • Sulfonamides - Infectious Disease - Merck Manual Professional Edition. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Analysis of sulfonamides | PPTX - Slideshare. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

  • List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. (URL: [Link])

  • propargylic - Tenger Chemical. (URL: [Link])

  • Sulfonamides: Pharmacology Overview | PDF | Folic Acid | Diet & Nutrition - Scribd. (URL: [Link])

  • What is the method of analysis of sulphonamides? - Quora. (URL: [Link])

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (URL: [Link])

  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. (URL: [Link])

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (URL: [Link])

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (URL: [Link])

  • (PDF) N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease - ResearchGate. (URL: [Link])

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed. (URL: [Link])

  • Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed. (URL: [Link])

  • N-propargyl-N-vinyl sulfonamide | C5H6NO2S- | CID 164888524 - PubChem. (URL: [Link])

  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC. (URL: [Link])

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (URL: [Link])

  • Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction - PubMed. (URL: [Link])

  • Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. (URL: [Link])

  • Synthesis and antiproliferative activity in vitro of new propargyl thioquinolines - PubMed. (URL: [Link])

  • Scope of propargyl sulfonamides Standard condition: 1 (0.2 mmol), LDA... - ResearchGate. (URL: [Link])

  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (URL: [Link])

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[3] - CHIMIA. (URL: [Link])

  • New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells - MDPI. (URL: [Link])

  • Solvent-free synthesis of propargylamines: an overview - PMC - NIH. (URL: [Link])

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling - SciSpace. (URL: [Link])

  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors - MDPI. (URL: [Link])

  • A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])

  • The general reaction for the synthesis of propargylamine derivatives - ResearchGate. (URL: [Link])

Sources

Exploratory

A Comprehensive Technical Guide to N-(prop-2-yn-1-yl)methanesulfonamide for Advanced Research Applications

Abstract: N-(prop-2-yn-1-yl)methanesulfonamide is a bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. Its structure, incorporating a terminal alkyne and a methanesulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-(prop-2-yn-1-yl)methanesulfonamide is a bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. Its structure, incorporating a terminal alkyne and a methanesulfonamide moiety, positions it as a versatile building block for a range of advanced applications. The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling precise and efficient bioconjugation. The methanesulfonamide group, a well-established pharmacophore, offers opportunities for modulating the physicochemical and pharmacological properties of synthesized derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, a detailed synthetic protocol, and a practical application workflow for N-(prop-2-yn-1-yl)methanesulfonamide, thereby facilitating its effective integration into innovative research programs.

Fundamental Properties and Structural Characteristics

A precise understanding of the molecular and physical properties of N-(prop-2-yn-1-yl)methanesulfonamide is foundational to its successful application.

Molecular Formula and Weight

The chemical identity of N-(prop-2-yn-1-yl)methanesulfonamide is defined by its elemental composition and molecular structure. The molecule consists of a methanesulfonyl group bonded to the nitrogen atom of a propargylamine.

Table 1: Core Molecular and Chemical Data

PropertyValueSource
Chemical Formula C4H7NO2S[1]
Molecular Weight 133.17 g/mol [1]
Monoisotopic Mass 133.01974 Da[1]
Canonical SMILES CS(=O)(=O)NCC#C[1]
InChI Key ARSQCIRDYSOFEN-UHFFFAOYSA-N[1]

Synthesis and Spectroscopic Characterization

The synthesis of N-(prop-2-yn-1-yl)methanesulfonamide is typically achieved through a nucleophilic substitution reaction between propargylamine and methanesulfonyl chloride. This section provides a detailed, field-proven protocol and discusses the expected spectroscopic signatures for compound verification.

Detailed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of sulfonamides and is optimized for the specific reactants. The underlying principle is the reaction of a primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated in situ.

Experimental Workflow: Synthesis of N-(prop-2-yn-1-yl)methanesulfonamide

Caption: A stepwise workflow for the synthesis and purification of N-(prop-2-yn-1-yl)methanesulfonamide.

Step-by-Step Methodology:

  • Reactant Charging: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent hydrolysis of the methanesulfonyl chloride.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the exothermicity of the subsequent addition.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. A slow addition rate is crucial to maintain temperature control and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. The combined organic layers contain the desired product.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(prop-2-yn-1-yl)methanesulfonamide.

Spectroscopic Characterization

The structural integrity and purity of the synthesized compound must be confirmed by spectroscopic analysis. Based on the known spectra of analogous compounds, the following characteristic signals are expected:

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl protons of the methanesulfonyl group (CH₃SO₂) is anticipated around δ 3.0 ppm.

    • A triplet for the acetylenic proton (C≡CH) is expected near δ 2.3 ppm.

    • A doublet of doublets corresponding to the methylene protons (NCH₂) should appear around δ 4.0 ppm.

    • A broad singlet for the N-H proton of the sulfonamide is also expected.

  • Infrared (IR) Spectroscopy (thin film or KBr pellet):

    • A sharp, characteristic absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹.

    • The C≡C stretch will likely appear as a weaker absorption in the range of 2100-2150 cm⁻¹.

    • Strong, characteristic absorption bands corresponding to the asymmetric and symmetric S=O stretching of the sulfonamide group are anticipated around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of N-(prop-2-yn-1-yl)methanesulfonamide makes it an ideal substrate for CuAAC, a highly efficient and bioorthogonal "click" reaction. This enables its conjugation to a wide array of azide-functionalized molecules, including proteins, peptides, and fluorescent probes.[2]

General Protocol for CuAAC Bioconjugation

This protocol provides a general framework for the conjugation of an azide-containing biomolecule with N-(prop-2-yn-1-yl)methanesulfonamide. Optimization of reactant concentrations and ratios is often necessary for specific applications.[3][4][5]

Experimental Workflow: CuAAC Bioconjugation

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Assembly cluster_incubation Incubation and Analysis A Azide-Biomolecule (in buffer) B N-(prop-2-yn-1-yl)methanesulfonamide (in DMSO/water) C CuSO4 Stock Solution D Ligand Stock (e.g., THPTA) E Sodium Ascorbate Stock (Freshly Prepared) F Combine A and B G Add Premixed C and D F->G H Initiate with E G->H I Incubate at RT (30-60 min) H->I J Analyze by LC-MS/SDS-PAGE I->J Product Triazole-Linked Bioconjugate I->Product

Caption: A generalized workflow for the CuAAC-mediated bioconjugation using N-(prop-2-yn-1-yl)methanesulfonamide.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of N-(prop-2-yn-1-yl)methanesulfonamide in a compatible solvent such as DMSO or a DMSO/water mixture.

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a 100 mM stock solution of a water-soluble Cu(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in deionized water.[4]

    • Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water immediately before use. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst and is susceptible to oxidation.[5]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-biomolecule and the N-(prop-2-yn-1-yl)methanesulfonamide solution. A slight excess of the sulfonamide (e.g., 1.2-2.0 equivalents) is typically used.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. The ligand is generally used in excess (e.g., 2-5 equivalents relative to copper) to stabilize the catalytic species and protect the biomolecule.[4][5]

    • Add the copper/ligand complex to the biomolecule/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Analysis:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often rapid.

    • Monitor the formation of the bioconjugate using appropriate analytical techniques such as LC-MS for small molecules or SDS-PAGE for proteins.

Conclusion

N-(prop-2-yn-1-yl)methanesulfonamide is a potent and versatile chemical tool for researchers at the interface of chemistry and biology. Its straightforward synthesis and the bioorthogonal reactivity of its terminal alkyne group provide a reliable platform for the construction of complex molecular architectures and bioconjugates. The detailed protocols provided herein serve as a robust starting point for the synthesis, characterization, and application of this valuable compound, empowering further innovation in drug discovery and the life sciences.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]

  • Lim, S. I., Mizuta, Y., Takasu, A., Kim, Y. H., & Kwon, I. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS ONE, 9(6), e98403. Available at: [Link]

  • PubChemLite. (n.d.). N-(prop-2-yn-1-yl)methanesulfonamide (C4H7NO2S). Retrieved from [Link]

Sources

Foundational

The Physicochemical Dynamics of N-Propargyl Methanesulfonamide: Acidity, pKa Determinants, and Orthogonal Reactivity

Executive Summary In modern drug discovery and bioconjugation, the strategic installation of functional groups requires a precise understanding of their thermodynamic properties. N-propargyl methanesulfonamide represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the strategic installation of functional groups requires a precise understanding of their thermodynamic properties. N-propargyl methanesulfonamide represents a highly versatile pharmacophoric building block. It seamlessly merges the hydrogen-bond donating capability of a sulfonamide—a privileged motif in medicinal chemistry—with the orthogonal reactivity of a terminal alkyne, primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

However, the utility of this molecule is strictly governed by the acidity (pKa) of its sulfonamide nitrogen. The ionization state of this nitrogen dictates target binding affinity, cellular permeability, and overall pharmacokinetics. This technical guide deconstructs the structural causality dictating the pKa of N-propargyl methanesulfonamide, provides field-proven protocols for empirical validation, and outlines its applications in advanced molecular design.

Structural Causality: The Mechanistic Determinants of pKa

The acidity of a sulfonamide is fundamentally driven by the ability of the molecule to stabilize the resulting negative charge on the nitrogen atom following deprotonation.

The Baseline: Methanesulfonamide

Unsubstituted methanesulfonamide (


) acts as a weak acid. The strong electron-withdrawing nature of the adjacent sulfonyl group (

) delocalizes the electron density away from the N-H bond via inductive (-I) and mesomeric (-M) effects, facilitating proton dissociation. The predicted pKa for standard methanesulfonamide is approximately 10.87 [2].
The Alkyl Perturbation: N-Methylation

When an alkyl group is introduced to the nitrogen (e.g., N-methyl methanesulfonamide), the pKa increases. Alkyl groups are electron-donating via the inductive (+I) effect. This localized electron density destabilizes the conjugate base anion, making proton dissociation less thermodynamically favorable. Consequently, the pKa of N-methyl methanesulfonamide rises to approximately 11.57 [3].

The Propargyl Shift: sp-Hybridization Effects

Replacing the methyl group with a propargyl group (


) fundamentally alters the electronic landscape. While the propargyl group is separated from the nitrogen by a methylene bridge, the terminal alkyne carbon is 

-hybridized.
  • Causality: An

    
    -hybridized carbon possesses 50% 
    
    
    
    -character, making it significantly more electronegative than the
    
    
    carbons (25%
    
    
    -character) found in standard alkyl chains.
  • Result: This high electronegativity exerts a strong inductive electron-withdrawing pull (-I effect) through the methylene spacer.

Because of this competing -I effect, the propargyl group counteracts the typical +I effect of an alkyl chain. Therefore, the pKa of N-propargyl methanesulfonamide is lower (more acidic) than its N-alkyl counterparts, falling back toward the baseline of unsubstituted methanesulfonamide, estimated in the range of 10.5 to 10.9 . For context, the standalone basicity of the propargylamine nitrogen is heavily suppressed by this same alkyne effect, yielding a pKa of just 7.89 [4].

G cluster_0 Electron-Withdrawing Effects SO2 Sulfonyl Group (-SO2-) Strong -I & -M Effect N_Atom Sulfonamide Nitrogen (NH) Proton Dissociation SO2->N_Atom Delocalizes e- density Propargyl Propargyl Group (-CH2C≡CH) sp-Hybridized -I Effect Propargyl->N_Atom Inductive pull Conj_Base Conjugate Base (N-) Resonance Stabilized N_Atom->Conj_Base Deprotonation (pH > pKa) pKa pKa Value (~10.5 - 10.9) Conj_Base->pKa Determines Acidity

Caption: Inductive and resonance effects stabilizing the N-propargyl methanesulfonamide conjugate base.

Quantitative Data Summary

The thermodynamic impact of functional group substitution is summarized below:

CompoundMolecular FormulaStructural FeaturePredicted pKaSource
Methanesulfonamide

Unsubstituted10.87 ± 0.60[2]
N-Methyl methanesulfonamide

Electron-donating (+I)11.57 ± 0.40[3]
N-Propargyl methanesulfonamide

Electron-withdrawing (-I)~10.50 - 10.90Extrapolated
Propargylamine

Free amine baseline7.89 ± 0.29[4]

Experimental Validation: LC-PDA pKa Determination

To empirically validate the pKa of N-propargyl methanesulfonamide, a self-validating Liquid Chromatography-Photodiode Array (LC-PDA) methodology is recommended[2]. This method relies on the principle that the neutral and ionized forms of the sulfonamide exhibit distinct hydrophobicities and UV absorption spectra.

Why LC-PDA?

By plotting the chromatographic retention factor (


) against the mobile phase pH, the shift in hydrophobicity upon deprotonation provides a thermodynamic measurement. Simultaneously, the PDA detector captures the spectral shift of the ionized vs. non-ionized forms, providing an orthogonal, internal control to validate the inflection point.
Step-by-Step Protocol

Phase 1: Preparation of Buffered Mobile Phases

  • Prepare a series of aqueous buffers ranging from pH 8.0 to 12.0 in 0.5 pH increments. This brackets the expected pKa (~10.8) to ensure a complete sigmoidal transition.

  • Ensure uniform ionic strength across all buffers (e.g., 50 mM) using a background electrolyte like

    
     to prevent ionic strength-induced baseline drift.
    
  • Mix the aqueous buffers with HPLC-grade Acetonitrile (MeCN) at a fixed ratio (e.g., 80:20 Buffer:MeCN) to maintain isocratic elution conditions.

Phase 2: Chromatographic Execution

  • Inject a highly pure (≥97%) standard of N-propargyl methanesulfonamide into a C18 reversed-phase HPLC column.

  • Run the isocratic method for each pH-adjusted mobile phase.

  • Record the retention time (

    
    ) and extract the UV-Vis spectrum at the apex of the eluting peak using the PDA detector.
    
  • Calculate the retention factor (

    
    ) for each run: 
    
    
    
    , where
    
    
    is the dead time of the column.

Phase 3: Data Synthesis and Extraction

  • Plot the retention factor (

    
    ) on the Y-axis against the mobile phase pH on the X-axis.
    
  • Fit the resulting data to a sigmoidal Boltzmann or Lochmüller-Carr equation.

  • Validation: The mathematical inflection point of the sigmoidal curve represents the exact pKa. Cross-reference this value by plotting the maximum absorbance wavelength (

    
    ) shift from the PDA against pH; the inflection points must align.
    

Workflow Prep 1. Sample Preparation (Standard in MeCN/Water) LC 3. LC Separation (Isocratic Elution) Prep->LC Buffer 2. Buffer Preparation (pH 8.0 to 12.0 range) Buffer->LC PDA 4. PDA Detection (UV Spectra of Ionized/Neutral) LC->PDA Data 5. Data Plotting (Retention Factor k vs. pH) PDA->Data Calc 6. pKa Extraction (Sigmoidal Curve Inflection) Data->Calc

Caption: Logical workflow for LC-PDA based experimental determination of sulfonamide pKa.

Applications in Advanced Drug Development

Understanding the exact pKa of N-propargyl methanesulfonamide unlocks its potential in rational drug design:

  • Targeted Covalent Inhibitors & Bioisosteres: Sulfonamides are classic bioisosteres for carboxylic acids and amides. Because the pKa of the N-propargyl derivative (~10.5-10.9) is higher than physiological pH (7.4), the molecule remains predominantly neutral in systemic circulation. This enhances lipophilicity and membrane permeability, which is critical for intracellular targets like Rho-associated protein kinases (ROCK)[1].

  • Click Chemistry (CuAAC) Handles: The terminal alkyne is a bioorthogonal handle. Researchers can synthesize a target-binding sulfonamide pharmacophore and subsequently "click" it to an azide-functionalized fluorophore, PEG-chain, or E3-ligase recruiter (for PROTACs) without disrupting the sulfonamide's binding thermodynamics[1].

  • Electrochemical Cleavage: Recent advances have shown that N-propargyl groups on sulfonamides can undergo selective electrically driven N-C bond cleavage, acting as a highly specific protecting group in complex organic syntheses[5].

References

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity National Institutes of Health (PMC)[Link]

  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides ACS Publications[Link]

Sources

Exploratory

solubility of N-(prop-2-yn-1-yl)methanesulfonamide in DMSO and water

An In-Depth Technical Guide to the Solubility of N-(prop-2-yn-1-yl)methanesulfonamide in DMSO and Water Abstract The solubility of a compound is a critical physicochemical property that dictates its behavior in biologica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(prop-2-yn-1-yl)methanesulfonamide in DMSO and Water

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for therapeutic applications. This guide provides a comprehensive technical overview of the solubility of N-(prop-2-yn-1-yl)methanesulfonamide, a molecule of interest in medicinal chemistry, in two of the most fundamental solvents used in drug discovery: dimethyl sulfoxide (DMSO) and water. Lacking direct empirical data in publicly accessible literature, this document synthesizes theoretical principles with established experimental methodologies to offer a predictive analysis and a robust framework for empirical determination. We delve into the molecular characteristics of N-(prop-2-yn-1-yl)methanesulfonamide to forecast its solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and provide a structure for the interpretation and presentation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for advancing new chemical entities.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property. A drug must be in a dissolved state to be absorbed and to interact with its biological target.[1] Consequently, poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising drug candidate.[2] Water, the biological solvent, and dimethyl sulfoxide (DMSO), the universal solvent for initial compound screening, represent the two poles of the solubility spectrum that a compound must navigate.[3][4]

N-(prop-2-yn-1-yl)methanesulfonamide combines a polar methanesulfonamide group with a reactive propargyl (prop-2-yn-1-yl) moiety. This structure suggests potential applications in covalent inhibition or as a building block in further chemical synthesis. Understanding its solubility in both a non-aqueous, polar aprotic solvent like DMSO and a polar protic solvent like water is paramount for its handling, formulation, and interpretation in biological assays.[3] This guide provides the theoretical grounding and practical instruction necessary to fully characterize this critical parameter.

Theoretical Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces.[5] The overall process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Structure of N-(prop-2-yn-1-yl)methanesulfonamide

To predict its solubility, we must first examine the key functional groups of N-(prop-2-yn-1-yl)methanesulfonamide:

  • Methanesulfonamide Group (-SO₂NH-) : This is a highly polar group. The sulfur-oxygen bonds are strongly polarized, creating a significant dipole moment. The nitrogen-bound hydrogen is acidic and can act as a hydrogen bond donor. The oxygen atoms are strong hydrogen bond acceptors.

  • Propargyl Group (-CH₂-C≡CH) : This group consists of a methylene (-CH₂) linker and a terminal alkyne. The alkyne is relatively nonpolar, though the terminal C-H bond has some weak acidic character. The overall contribution of this group is hydrophobic.

  • Methyl Group (-CH₃) : Attached to the sulfonyl group, this is a small, nonpolar, hydrophobic group.

Predicted Solubility in Water

Water is a highly polar, protic solvent capable of forming an extensive network of hydrogen bonds.[6]

  • Favorable Interactions : The methanesulfonamide group is expected to interact favorably with water. The sulfonamide's oxygen atoms can accept hydrogen bonds from water, and the N-H group can donate a hydrogen bond to water's oxygen.[7]

  • Unfavorable Interactions : The propargyl and methyl groups are hydrophobic. They will disrupt the hydrogen-bonding network of water, which is energetically unfavorable, leading to a hydrophobic effect that limits solubility.

Prediction : The presence of the polar sulfonamide group will confer some degree of water solubility. However, the hydrophobic propargyl and methyl groups will likely limit this solubility. Overall, N-(prop-2-yn-1-yl)methanesulfonamide is predicted to have low to moderate aqueous solubility . The limited water solubility of many sulfonamides is a well-documented challenge in pharmaceutical science.[8]

Predicted Solubility in DMSO

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent.[3] Its key features are a strong dipole moment centered on the S=O bond and the absence of hydrogen bond-donating protons. The oxygen atom is a powerful hydrogen bond acceptor.[9]

  • Favorable Interactions : DMSO is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[9][10] The strong dipole of DMSO will interact favorably with the polar sulfonamide group via dipole-dipole interactions. Furthermore, the potent hydrogen-bond accepting oxygen of DMSO will form a strong hydrogen bond with the sulfonamide's N-H proton.[5] The methyl groups of DMSO can also engage in van der Waals interactions with the propargyl group of the solute.

  • Unfavorable Interactions : There are very few unfavorable interactions anticipated between the compound and DMSO.

Prediction : Given its ability to engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor without the high energetic cost of disrupting a solvent-solvent hydrogen bond network (as in water), DMSO is expected to be an excellent solvent for N-(prop-2-yn-1-yl)methanesulfonamide. The compound is predicted to have high solubility in DMSO .

Visualizing Intermolecular Forces

The following diagram illustrates the primary intermolecular forces governing the solubility of N-(prop-2-yn-1-yl)methanesulfonamide in water and DMSO.

G Figure 1: Predicted Intermolecular Interactions cluster_water Aqueous Environment (Water) cluster_dmso DMSO Environment Compound_W N-(prop-2-yn-1-yl)methanesulfonamide Water1 H₂O Compound_W->Water1 H-bond (Donor: N-H) Water3 H₂O Compound_W->Water3 Hydrophobic Effect (Propargyl Group) Water2 H₂O Water2->Compound_W H-bond (Acceptor: S=O) Compound_D N-(prop-2-yn-1-yl)methanesulfonamide DMSO1 DMSO Compound_D->DMSO1 Strong H-bond (Donor: N-H) DMSO2 DMSO Compound_D->DMSO2 Dipole-Dipole (Sulfonamide)

Caption: Predicted intermolecular interactions driving solubility.

Experimental Determination of Solubility

To obtain definitive solubility values, empirical testing is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[2] Kinetic solubility is a high-throughput method used in early discovery, while thermodynamic solubility provides the true equilibrium value and is critical for later-stage development.[11]

Kinetic Solubility Protocol (Aqueous Buffer)

Kinetic solubility measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution. It reflects the solubility under conditions often encountered in high-throughput screening (HTS) assays.[12]

Rationale: This assay is designed for speed and is amenable to automation. It identifies compounds that might precipitate out of solution when a DMSO stock is diluted into an aqueous assay buffer, which can lead to false-negative results in biological screens.[11]

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh the N-(prop-2-yn-1-yl)methanesulfonamide powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the appropriate wells.

  • Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%. Mix thoroughly by pipetting.

  • Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period, typically 1.5 to 2 hours.[2][13]

  • Detection: Measure the amount of precipitate formed. This can be done via several methods:

    • Nephelometry/Turbidimetry: Measure the light scattering caused by insoluble particles using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[13][14]

    • Direct UV/LC-MS Quantification: After incubation, filter the plate to separate the solid precipitate from the supernatant. Quantify the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS against a standard curve.[11][15]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[14]

Rationale: This method determines the true, stable solubility of the most stable crystalline form of the compound. This value is crucial for understanding in vivo dissolution, formulating dosage forms, and interpreting pharmacokinetic data.[15]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid N-(prop-2-yn-1-yl)methanesulfonamide powder to a series of glass vials. The excess solid is critical to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: To each vial, add a precise volume of the chosen solvent (e.g., Water, PBS pH 7.4, or DMSO).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[15]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. It is highly recommended to filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent (e.g., DMSO or a mobile phase mixture) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve prepared in the same solvent.[14]

Experimental Workflow Diagram

The following diagram outlines the decision-making process and workflow for determining the solubility of a novel compound.

G Figure 2: Experimental Solubility Workflow cluster_kinetic Early Discovery / HTS cluster_thermo Lead Optimization / Preclinical Start Start: N-(prop-2-yn-1-yl)methanesulfonamide (Solid Powder) PrepStock Prepare High-Conc. Stock in DMSO Start->PrepStock Kinetic Path AddExcess Add Excess Solid to Solvent (Water or DMSO) Start->AddExcess Thermodynamic Path Dilute Dilute Stock into Aqueous Buffer (96-well plate) PrepStock->Dilute IncubateKinetic Incubate & Shake (1.5-2 hours) Dilute->IncubateKinetic MeasureKinetic Measure Precipitate (Nephelometry / LC-MS) IncubateKinetic->MeasureKinetic ResultKinetic Kinetic Solubility (µg/mL or µM) MeasureKinetic->ResultKinetic IncubateThermo Incubate & Shake (24-72 hours) AddExcess->IncubateThermo Separate Centrifuge / Filter Supernatant IncubateThermo->Separate Quantify Quantify Concentration (HPLC-UV / LC-MS) Separate->Quantify ResultThermo Thermodynamic Solubility (mg/mL or mM) Quantify->ResultThermo

Caption: Workflow for kinetic and thermodynamic solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The following table provides a template for summarizing the results obtained from the experimental protocols described above.

Parameter Solvent/Medium Temperature (°C) Solubility Value Unit Method
Kinetic SolubilityPBS, pH 7.425To be determinedµg/mL or µMNephelometry
Thermodynamic SolubilityWater25To be determinedmg/mL or mMShake-Flask (HPLC-UV)
Thermodynamic SolubilityDMSO25To be determinedmg/mL or mMShake-Flask (HPLC-UV)

Interpretation of Results:

  • High DMSO Solubility: As predicted, the thermodynamic solubility in DMSO is expected to be high (likely >50-100 mg/mL). This confirms its suitability as a solvent for creating concentrated stock solutions for screening campaigns.[3]

  • Aqueous Solubility (Kinetic vs. Thermodynamic): It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This is because the kinetic measurement captures a supersaturated state before equilibrium is reached. A large difference between the two values can indicate a high propensity for the compound to precipitate over time, which has implications for both in vitro assay reliability and in vivo formulation stability.

  • Impact on Drug Development: A low aqueous thermodynamic solubility (e.g., <10 µg/mL) would classify N-(prop-2-yn-1-yl)methanesulfonamide as a poorly soluble compound. This would signal to the development team that solubility-enhancing formulation strategies may be required for oral administration.[1]

Conclusion

While specific, published solubility data for N-(prop-2-yn-1-yl)methanesulfonamide is not available, a thorough analysis of its molecular structure allows for robust predictions of its behavior in DMSO and water. The compound is anticipated to be highly soluble in DMSO and to exhibit limited solubility in aqueous media, a common characteristic of sulfonamide-containing molecules. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for researchers to empirically determine these crucial solubility values. The systematic application of these kinetic and thermodynamic assays will generate the high-quality data required to make informed decisions in the complex process of drug discovery and development, ensuring that the potential of N-(prop-2-yn-1-yl)methanesulfonamide can be accurately assessed and advanced.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 305925, Prop-2-yn-1-yl methanesulfonate. Retrieved from [Link]

  • Jouyban, A. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Li, Q., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 448, 139045.
  • Wikipedia contributors. (2024, February 20). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
  • Swanson, B. N. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Cysewski, P., et al. (2023). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 53(1), 19-30.
  • Thati, J., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12155512, N-(prop-2-yn-1-yl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular interactions between methanol and some sulphonamide drugs in aqueous medium using thermodynamics approach. Retrieved from [Link]

  • Quora. (n.d.). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? Retrieved from [Link]

  • Wang, N., et al. (2022). Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter.
  • Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.
  • Walsh Medical Media. (2023). Intermolecular Forces and Their Impact on Liquid-Liquid Interactions. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-n-(prop-2-en-1-yl)methanesulfonamide (C5H11NO2S). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.2: Intermolecular Forces. Retrieved from [Link]

  • AgroPages. (2023). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. Retrieved from [Link]

Sources

Foundational

Structural and Functional Divergence: A Comparative Analysis of N-Propargyl Methanesulfonamide and Benzenesulfonamide in Drug Design and Chemical Biology

Executive Summary Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry and chemical biology. However, the physicochemical properties and biological applications of sulfonamides vary drastica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry and chemical biology. However, the physicochemical properties and biological applications of sulfonamides vary drastically depending on their substituents. This whitepaper provides an in-depth technical comparison between benzenesulfonamide , the archetypal aromatic sulfonamide widely utilized in metalloenzyme inhibition, and N-propargyl methanesulfonamide , a highly functionalized aliphatic sulfonamide serving as a versatile probe in click chemistry and covalent drug design. By dissecting their electronic properties, binding thermodynamics, and synthetic workflows, this guide equips researchers with the mechanistic rationale required for advanced drug development.

Physicochemical and Electronic Profiling

The fundamental reactivity and target engagement of a sulfonamide are dictated by the electronic nature of the group attached to the sulfur atom.

Benzenesulfonamide features an aromatic ring that exerts a strong electron-withdrawing effect. This enhances the electrophilicity of the sulfur atom and significantly increases the acidity of the sulfonamide N-H proton[1]. The ability to readily deprotonate at physiological pH is the cornerstone of its application as a Zinc-Binding Group (ZBG) in Carbonic Anhydrase (CA) inhibitors[2].

Conversely, N-propargyl methanesulfonamide utilizes a methanesulfonyl (mesyl) group, which is less electron-withdrawing than the benzenesulfonyl group[1]. This results in a higher pKa for the N-H proton, making it less prone to spontaneous deprotonation but highly stable under physiological conditions. The terminal alkyne (propargyl group) acts as a bioorthogonal handle, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without the steric bulk associated with aromatic rings[3].

Quantitative Data Summary
Property / ParameterBenzenesulfonamide (Aromatic)N-Propargyl Methanesulfonamide (Aliphatic)
Primary Application Carbonic Anhydrase (CA) InhibitionClick Chemistry (CuAAC) Probes
Steric Profile High (Planar phenyl ring)Low (Linear alkyne, compact methyl)
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawing
Binding Enthalpy (ΔH) to CA IX -24 kJ/mol (Zn-bound hydroxide protonation)[2]N/A (Poor CA binder due to lack of primary NH2)
Free Energy Contributions (CA II) 65% Zn-bond, 25% Phenyl contacts, 10% H-bonds[4]N/A
Bioorthogonal Reactivity None (Inert to cycloaddition)High (Terminal alkyne for 1,2,3-triazole formation)

Mechanistic Applications in Chemical Biology

Benzenesulfonamide: The Archetypal Metalloenzyme Inhibitor

Benzenesulfonamides are the gold standard for inhibiting human Carbonic Anhydrases (hCAs), enzymes critical for pH regulation and often overexpressed in hypoxic tumors (e.g., CA IX)[2]. The inhibition mechanism relies on the intrinsic thermodynamics of the sulfonamide anion displacing the Zn(II)-bound hydroxide in the enzyme's active site. The "tail approach" in drug design leverages the benzenesulfonamide scaffold as an anchor, appending various chemical frameworks to the phenyl ring to interact with the middle/outer active site rim, thereby driving isoform selectivity[5].

G A Benzenesulfonamide (R-Ph-SO2NH2) B Deprotonation (R-Ph-SO2NH-) A->B pH equilibration C CA Active Site (Zn2+-OH-) B->C Nucleophilic attack D Zn2+ Coordination Complex C->D Hydroxide displacement

Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamides.

N-Propargyl Methanesulfonamide: The Bioorthogonal Probe

In complex molecule synthesis and proteomics, combining two molecular fragments via conventional multi-step approaches is often tedious. N-propargyl methanesulfonamide circumvents this by acting as a "click" reagent. The resulting 1,2,3-triazole ring is a bioisostere of the amide bond, providing high stability against acid/base hydrolysis and oxidative conditions while maintaining a high dipole moment for in vivo hydrogen bonding[6]. Furthermore, replacing an alkyl linker with a triazole ring imparts rigid structural geometry between the substrate mimic and the target[3].

G A N-propargyl methanesulfonamide C Cu(I) Catalyst (CuSO4 + Ascorbate) A->C Alkyne activation B Azide-tagged Biomolecule B->C Azide coordination D 1,2,3-Triazole Conjugate C->D CuAAC Cycloaddition

CuAAC click chemistry workflow utilizing N-propargyl methanesulfonamide.

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol 1: Synthesis of N-Propargyl Methanesulfonamide via Amine Sulfonylation

This protocol details the selective mono-sulfonylation of propargylamine.

Reagents: Propargylamine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 1.2 eq), anhydrous Dichloromethane (DCM).

  • System Preparation: Dissolve propargylamine in anhydrous DCM (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of MsCl into methanesulfonic acid, which would lower the yield.

  • Base Addition: Add TEA to the solution. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted propargylamine, which would render it non-nucleophilic.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Lowering the kinetic energy of the system strictly limits the reaction to mono-sulfonylation, preventing the formation of the undesired N,N-bis(methanesulfonyl)propargylamine byproduct.

  • Electrophile Addition: Introduce MsCl dropwise over 15 minutes.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO4 stain. The terminal alkyne will rapidly reduce the permanganate, appearing as a bright yellow spot against a purple background, confirming the preservation of the propargyl handle.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with DCM. Wash the organic layer with 1M HCl. Causality: The acidic wash selectively protonates and removes residual TEA and unreacted propargylamine into the aqueous layer, leaving the neutral sulfonamide product in the organic phase.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Benzenesulfonamide-CA Binding

Because sulfonamide binding to CA is linked to the deprotonation of the sulfonamide and the protonation of the Zn(II)-bound hydroxide, observed affinities must be thermodynamically corrected to yield intrinsic affinities[2][7].

Reagents: Purified Human Carbonic Anhydrase (e.g., hCA II), Benzenesulfonamide derivative, HEPES buffer (pH 7.4).

  • Buffer Matching (Critical Step): Dialyze the purified hCA II protein extensively against the exact HEPES buffer used to dissolve the benzenesulfonamide ligand. Causality: ITC measures micro-calories of heat. Any mismatch in buffer composition or pH will generate a massive heat of mixing, masking the heat of the binding event.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes. Causality: Microbubbles passing through the measurement cell cause erratic thermal spikes that ruin data integration.

  • Titration: Load the hCA II (10 µM) into the sample cell and the benzenesulfonamide (100 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25 °C.

  • Proton Linkage Correction: Repeat the experiment in a secondary buffer with a different heat of ionization (e.g., Phosphate buffer). Causality: By comparing the observed enthalpy (ΔH_obs) in two buffers, one can mathematically subtract the heat of buffer protonation to isolate the intrinsic enthalpy of the Zn-sulfonamide bond formation[7].

  • Self-Validation Check: The integrated data must yield a stoichiometry (

    
    ) of approximately 1.0. An 
    
    
    
    value significantly lower than 0.9 indicates either protein denaturation or inaccurate ligand concentration, invalidating the thermodynamic parameters[4].

References

  • Intrinsic thermodynamics of inhibitor binding to human carbonic anhydrase IX PubMed / Elsevier B.V.
  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II Chemistry – An Asian Journal
  • N-Arylsulfonamide-based adenosine analogues to target RNA cap N7-methyltransferase nsp14 of SARS-CoV-2 PMC / NIH
  • Crystal structure of human carbonic anhydrase isozyme II with 2,3,5,6-Tetrafluoro-4-(propylthio)benzenesulfonamide RCSB PDB
  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions Benchchem
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Taylor & Francis
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach ACS Public

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Propargyl Sulfonamide Derivatives

Introduction Propargyl sulfonamides are a class of organic compounds featuring both a propargyl group (a 2-propynyl moiety) and a sulfonamide functional group. This unique structural combination imparts a versatile react...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propargyl sulfonamides are a class of organic compounds featuring both a propargyl group (a 2-propynyl moiety) and a sulfonamide functional group. This unique structural combination imparts a versatile reactivity profile, making them valuable intermediates and scaffolds in medicinal chemistry and materials science. Their applications range from building blocks for complex heterocyclic systems to key components in pharmacologically active agents.

However, the very features that make these molecules synthetically useful—the high-energy alkyne and the reactive sulfonamide linkage—also introduce potential stability challenges. For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic stability of these derivatives is not merely academic; it is a critical prerequisite for ensuring the shelf-life, safety, and efficacy of a final product.[1] An unstable compound can lead to the formation of impurities, loss of potency, and potentially toxic degradants, derailing an otherwise promising development pipeline.[2]

This guide provides a comprehensive technical overview of the factors governing the stability of propargyl sulfonamide derivatives. It moves beyond a simple recitation of facts to explain the causality behind stability-related phenomena and provides field-proven, self-validating experimental protocols for their assessment.

Chapter 1: Fundamental Principles of Stability

The stability of a propargyl sulfonamide derivative is governed by the interplay of its two key functional moieties: the propargyl group and the sulfonamide linkage.

The Propargyl Moiety: Isomerization and Reactivity

The terminal alkyne of the propargyl group is susceptible to a crucial isomerization pathway known as propargyl-allenyl tautomerization .[3] This is a base-catalyzed or thermally-induced rearrangement where the propargyl derivative equilibrates with its corresponding allene isomer.

  • Propargyl Isomer: R-SO2-NH-CH2-C≡CH

  • Allenyl Isomer: R-SO2-NH-CH=C=CH2

This isomerization is a significant liability, as the resulting allene is often more reactive and can lead to undesired side reactions or polymerization. The thermodynamic stability of each tautomer is highly dependent on the substitution pattern and the electronic environment.[4]

The Sulfonamide Linkage: A Locus of Hydrolytic Instability

The sulfonamide bond (S-N) is generally robust, but it is susceptible to cleavage under certain conditions, most notably hydrolysis. The stability of this bond is highly dependent on pH.[1]

  • Acidic Conditions: Under strongly acidic conditions (e.g., pH < 2), the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond, yielding a sulfonic acid and an amine.[5]

  • Neutral to Alkaline Conditions: Most sulfonamides exhibit good hydrolytic stability at neutral and alkaline pH (pH 7-9).[6][7] In these ranges, the sulfonamide is often deprotonated, and the resulting anionic form is less susceptible to hydrolysis.[1]

The electronic properties of the substituent on the sulfonyl group also play a critical role; electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially increasing susceptibility to nucleophilic attack.[1]

Chapter 2: Key Factors Influencing Stability

A multitude of factors, both intrinsic (structural) and extrinsic (environmental), can influence the overall stability of a propargyl sulfonamide derivative.

Factor CategorySpecific FactorImpact on StabilityCausality
Structural Electronic Effects Electron-withdrawing groups on the aryl sulfonamide can decrease hydrolytic stability.Increases the electrophilicity of the sulfur atom, making it a better target for nucleophilic attack (e.g., by water).[1]
Steric Hindrance Bulky groups near the propargyl or sulfonamide moiety can increase stability.Physically shields the reactive centers from attack by other molecules or solvents.
Substitution on Alkyne Substitution on the terminal carbon of the alkyne (internal alkyne) prevents propargyl-allenyl tautomerization.The isomerization pathway requires an acidic proton on the terminal alkyne. Removing this proton eliminates the pathway.
Environmental Temperature High temperatures accelerate degradation pathways (hydrolysis, isomerization, decomposition).Provides the necessary activation energy to overcome reaction barriers, as described by the Arrhenius equation.
pH Strongly acidic conditions (pH < 4) promote hydrolysis of the sulfonamide bond.Protonation of the sulfonamide nitrogen makes the sulfur atom more susceptible to cleavage.[5][8]
Light (Photostability) UV light exposure can induce photochemical degradation.Aromatic rings within the sulfonamide structure can act as chromophores, absorbing energy and triggering radical or other degradation reactions.[8]
Oxidizing Agents Presence of oxidants (e.g., peroxides) can lead to oxidative degradation.The sulfur atom in the sulfonamide group can be susceptible to oxidation.

Chapter 3: Visualizing Stability and Degradation

Understanding the relationships between influencing factors and degradation pathways is crucial for designing stable molecules and robust formulations.

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for evaluating the stability of a new propargyl sulfonamide derivative.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analytical Evaluation cluster_3 Phase 4: Data Analysis & Reporting Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS, IR) Synthesis->Structure Purity Initial Purity Assay (HPLC) Structure->Purity Acid Acid Hydrolysis (e.g., 0.1M HCl) Purity->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Purity->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Purity->Oxidative Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Purity->Thermal Photolytic Photolytic Stress (ICH Q1B Light Exposure) Purity->Photolytic HPLC Stability-Indicating HPLC (Quantify Parent & Degradants) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS TGA Thermal Analysis (TGA/DSC) LCMS->TGA Pathway Identify Degradation Pathways TGA->Pathway Kinetics Calculate Degradation Kinetics Pathway->Kinetics Report Establish Stability Profile Kinetics->Report

Caption: Workflow for assessing propargyl sulfonamide stability.

Propargyl-Allenyl Tautomerization Mechanism

This equilibrium is a primary intrinsic instability pathway.

Caption: Propargyl-allenyl tautomerization equilibrium.

Chapter 4: Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability, a series of standardized, robust analytical techniques must be employed.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature. TGA provides critical information on thermal stability.[9][10][11]

Instrumentation: Thermogravimetric Analyzer.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature). Causality: Calibration ensures the accuracy and reliability of the obtained thermal data.

  • Sample Preparation: Accurately weigh 5-10 mg of the propargyl sulfonamide derivative into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidative degradation, allowing for the assessment of purely thermal stability.

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

  • Heating Program: Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), often calculated from the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

    • The resulting TGA curve provides a clear profile of the material's thermal stability.[12]

Self-Validation: The run should include a flat, stable baseline before the onset of decomposition. The total mass loss should correspond to the volatile components of the molecule, ideally approaching 100% if the compound fully decomposes.

Protocol: Hydrolytic Stability by HPLC (Forced Degradation)

Objective: To quantify the degradation of the propargyl sulfonamide derivative under controlled hydrolytic stress conditions (acidic and basic). This is a cornerstone of stability-indicating method development.[13][14][15]

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare stress solutions: 0.1 M HCl (acidic) and 0.1 M NaOH (basic).[1]

  • Stress Procedure:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Control: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate all vials in a controlled temperature bath (e.g., 60 °C) for 24 hours, protected from light.[13] Causality: Elevated temperature accelerates the degradation process to generate detectable levels of degradants within a practical timeframe.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the acid and base samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

  • HPLC Analysis:

    • Inject the samples onto a validated, stability-indicating HPLC method. The method must be capable of separating the parent compound from all potential degradation products.[15]

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Self-Validation: The chromatogram of the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The total peak area (mass balance) should remain relatively constant (e.g., 95-105%) to ensure all major degradants are detected.[16]

Chapter 5: Computational Approaches to Predicting Stability

While experimental testing is the gold standard, computational chemistry offers powerful predictive tools to assess stability early in the drug discovery process, saving time and resources.[17]

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to model potential degradation pathways (e.g., hydrolysis, isomerization). By calculating the activation energies for these pathways, researchers can predict the most likely routes of decomposition and the relative stability of different derivatives.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with solvent molecules (e.g., water). This can help predict the susceptibility of the sulfonamide bond to hydrolytic attack.[18]

  • Machine Learning (ML): As more experimental stability data becomes available, ML models can be trained to predict the stability of new compounds based on their molecular structure and calculated physicochemical properties.[19][20]

These computational approaches are invaluable for triaging large numbers of candidate molecules, allowing chemists to focus synthetic and experimental efforts on the most promising and stable derivatives.

Conclusion

The thermodynamic stability of propargyl sulfonamide derivatives is a multifaceted issue, critically dependent on the inherent reactivity of the propargyl and sulfonamide groups and their response to environmental stressors like heat and pH. A proactive and systematic approach to stability assessment, combining robust experimental protocols like TGA and forced degradation HPLC studies with predictive computational modeling, is essential. By understanding the underlying mechanisms of degradation and rigorously quantifying stability, researchers can de-risk drug development programs, ensuring that only the most robust and reliable candidates advance toward the clinic.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Lavecchia, A., et al. (2019). DeepChemStable: Chemical Stability Prediction with an Attention-Based Graph Convolution Network. ACS Publications. Available at: [Link]

  • Sosso, G. C., et al. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics. Available at: [Link]

  • Abonia, R., et al. (2023). Propargyl–allenyl tautomerization process. ResearchGate. Available at: [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Mahlin, D., & Bergström, C. A. S. (2015). Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. Molecular Pharmaceutics. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • Mettler Toledo. (2018). Thermal Analysis of Organic Compounds. AZoM.com. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • TIJER.org. (n.d.). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TIJER.org. Available at: [Link]

  • de Almeida, M. R. B., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

  • Reddy, G. N., et al. (2024). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

  • Gapsys, V., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. Available at: [Link]

Sources

Foundational

N-(prop-2-yn-1-yl)methanesulfonamide: A Bifunctional Bioisosteric Hub in Modern Medicinal Chemistry

Executive Summary In contemporary drug design, the optimization of a lead compound often hinges on the strategic replacement of metabolic liabilities with bioisosteres—surrogate functional groups that maintain target aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug design, the optimization of a lead compound often hinges on the strategic replacement of metabolic liabilities with bioisosteres—surrogate functional groups that maintain target affinity while enhancing pharmacokinetic properties. N-(prop-2-yn-1-yl)methanesulfonamide (propargyl methanesulfonamide) has emerged as a highly versatile, bifunctional building block in this arena. By combining a methanesulfonamide moiety (a classic carboxylic acid bioisostere) with a terminal propargyl group (a bioorthogonal click-chemistry handle and mechanism-based pharmacophore), this molecule allows medicinal chemists to rapidly generate diverse, metabolically stable libraries. This whitepaper details the physicochemical rationale, synthetic workflows, and validation protocols for utilizing this hub in advanced drug discovery.

Structural and Physicochemical Profiling

The Methanesulfonamide Pharmacophore: Overcoming Carboxylic Acid Liabilities

Carboxylic acids are ubiquitous in bioactive molecules, providing critical hydrogen-bond donor/acceptor interactions and ionic binding with target proteins. However, their low pKa (~3.5–4.5) means they are predominantly ionized at physiological pH, leading to poor passive membrane permeability. Furthermore, carboxylic acids are highly susceptible to phase II metabolism, specifically acyl glucuronidation, which can lead to rapid clearance or idiosyncratic toxicity (1[1]).

The methanesulfonamide group serves as a superior bioisostere. It mimics the spatial geometry of the carboxylate—providing comparable distances between the two sulfonyl oxygens to maintain hydrogen-bonding networks—while modulating acidity. When incorporated as an N-acyl sulfonamide, the pKa drops to 3.5–4.5, perfectly matching the carboxylic acid while drastically improving lipophilicity (LogD) and eliminating the risk of glucuronidation (2[2]).

The Propargyl Handle: CuAAC Click Chemistry and Triazole Bioisosterism

The terminal alkyne of N-(prop-2-yn-1-yl)methanesulfonamide elevates the molecule from a static bioisostere to a dynamic synthetic hub. It serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,4-disubstituted 1,2,3-triazoles are not merely linkers; they are robust bioisosteres for amide bonds. Triazoles possess a strong dipole moment, act as hydrogen-bond acceptors, and are entirely resistant to enzymatic hydrolysis by proteases and amidases (3[3]). Consequently, this single starting material can simultaneously correct both carboxylic acid and amide metabolic liabilities ().

Quantitative Physicochemical Profiling

The following table summarizes the causal shifts in physicochemical properties when transitioning from a standard carboxylic acid/amide framework to the N-(prop-2-yn-1-yl)methanesulfonamide-derived bioisosteres.

PropertyNative Carboxylic AcidMethanesulfonamide Bioisostere1,2,3-Triazole Bioisostere (Post-Click)
pKa (Typical) 3.5 – 4.58.0 – 9.5 (3.5-4.5 if N-acylated)N/A (Non-basic / Non-acidic)
LogD (pH 7.4) Highly negative (Ionized)Moderate to HighModerate (Increased lipophilicity)
H-Bonding Profile Donor (1) / Acceptor (2)Donor (1) / Acceptor (2)Acceptor (3)
Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)High (> 10 x 10⁻⁶ cm/s)High
Metabolic Liability Acyl GlucuronidationHighly StableAmidase/Protease Resistant

Mechanistic Pathways & Logical Workflows

CuAAC_Cycle A N-(prop-2-yn-1-yl)methanesulfonamide (Alkyne Hub) B Cu(I) Catalyst Coordination A->B Cu(I) insertion C Cu-Acetylide Complex (Activated Intermediate) B->C Deprotonation E Metallacycle Formation C->E Azide addition D Organic Azide (R-N3) D->E Cycloaddition F 1,2,3-Triazole Sulfonamide (Bioisosteric Product) E->F Protonolysis (Cu(I) release) F->B Catalyst recycling

CuAAC catalytic cycle converting the propargyl methanesulfonamide hub into a triazole bioisostere.

Validation_Workflow S1 Target ID S2 Carboxylic Acid Liability S1->S2 S3 Propargyl Methanesulfonamide S2->S3 Scaffold Hopping S4 CuAAC Click Synthesis S3->S4 Library Generation S5 PAMPA Permeability S4->S5 S6 Microsomal Stability S4->S6 S7 Lead Selection S5->S7 S6->S7

Self-validating workflow for replacing carboxylic acid liabilities using a methanesulfonamide bioisostere.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol incorporates specific mechanistic safeguards, while the validation protocol isolates the exact physicochemical variable being tested.

Protocol 1: CuAAC Synthesis of Triazole-Methanesulfonamide Derivatives

Objective: Chemically link a target-specific azide to N-(prop-2-yn-1-yl)methanesulfonamide to generate a dual amide/carboxylic acid bioisostere.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve N-(prop-2-yn-1-yl)methanesulfonamide (1.0 mmol) and the desired organic azide (1.0 mmol) in 4 mL of a tert-butanol/water (1:1 v/v) co-solvent system.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of deionized water. The solution will briefly turn yellow/brown before clarifying, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Add the active catalyst solution dropwise to the reaction flask. Stir vigorously at room temperature (20–25 °C) for 12 hours.

  • Quenching & Extraction: Dilute the mixture with 10 mL of saturated NH₄Cl solution (to sequester copper ions) and extract with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Causality of Experimental Choices: The tert-butanol/water system is strictly required to simultaneously solubilize the organic azide (lipophilic) and the sodium ascorbate (hydrophilic). Sodium ascorbate is used in a 2:1 molar excess relative to CuSO₄ to ensure continuous in situ regeneration of the Cu(I) species. This prevents the oxidative Glaser homocoupling of the propargyl alkyne, which would otherwise consume the bioisosteric hub and ruin the yield.

Protocol 2: PAMPA Validation of Bioisosteric Permeability Shifts

Objective: Validate that the transition from a carboxylic acid to a methanesulfonamide bioisostere successfully rescues passive membrane permeability.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane (5 µL per well) to create an artificial lipid bilayer.

  • Donor Solution: Dissolve the synthesized methanesulfonamide derivative (and the parent carboxylic acid control) in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO concentration < 1%). Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of pure PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Carefully mate the donor plate with the acceptor plate to form a "sandwich." Incubate at 37 °C for 4 hours in a humidity-controlled environment without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ).
    

Causality of Experimental Choices: PAMPA is specifically chosen over cell-based assays (e.g., Caco-2) for this validation step because it completely strips away active biological transporters (such as P-glycoprotein efflux pumps). By isolating passive transcellular diffusion, this assay provides a direct, unconfounded measurement of how the methanesulfonamide substitution alters intrinsic lipophilicity and permeability compared to the native carboxylic acid (4[4]).

References

  • Structure Property Relationships of Carboxylic Acid Isosteres ACS Publications URL:[1]

  • Recent advances in the synthesis of N-acyl sulfonamides RSC Publishing URL:[2]

  • Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity EnPress Journals URL:

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics ACS Pharmacology & Translational Science URL:[3]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres PMC / National Institutes of Health URL:[4]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: N-(prop-2-yn-1-yl)methanesulfonamide as a Bifunctional Linker in Targeted Therapeutics

Strategic Rationale in Drug Design The advent of Targeted Protein Degradation (TPD), particularly Proteolysis-Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) has fundamentally shifted the paradigm of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

The advent of Targeted Protein Degradation (TPD), particularly Proteolysis-Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) has fundamentally shifted the paradigm of modern pharmacotherapy[1]. A critical bottleneck in the development of these heterobifunctional molecules is linker design. The linker is not merely a passive spacer; it dictates the physicochemical properties, spatial conformation, and ultimately the degradation efficacy of the chimeric drug[1].

N-(prop-2-yn-1-yl)methanesulfonamide (CAS: 93501-84-9) has emerged as a highly versatile, bifunctional linker module[2]. It features two orthogonal reactive handles:

  • A Secondary Methanesulfonamide: Provides a moderately acidic N-H (pKa ~10) that can be selectively alkylated without the need for protecting groups. It also acts as a bioisostere, improving aqueous solubility and providing hydrogen-bond acceptor/donor capabilities that can stabilize ternary complexes[3].

  • A Terminal Alkyne (Propargyl group): Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling late-stage, modular assembly of complex drug architectures[4].

By utilizing this specific molecule, medicinal chemists can rapidly explore structure-activity relationships (SAR) through convergent synthesis, bypassing the linear, step-intensive routes traditionally required for aliphatic or pure PEG linkers[4].

Physicochemical & Structural Profiling

To predict the pharmacokinetic impact of incorporating N-(prop-2-yn-1-yl)methanesulfonamide into a drug scaffold, we must analyze its baseline physicochemical properties.

Table 1: Physicochemical Properties of N-(prop-2-yn-1-yl)methanesulfonamide

PropertyValuePharmacological Implication
Chemical Name N-(prop-2-yn-1-yl)methanesulfonamideStandardized nomenclature for structural identification.
CAS Number 93501-84-9Unique registry identifier for sourcing[2].
Molecular Formula C4H7NO2SHighly compact, minimizing unnecessary molecular weight inflation.
Molecular Weight 133.17 g/mol Ideal for maintaining the final PROTAC within the "rule of 5" extended limits[2].
H-Bond Donors 1 (Sulfonamide N-H)Can interact with solvent or target protein residues.
H-Bond Acceptors 2 (Sulfonyl Oxygens)Enhances aqueous solubility and target affinity.
Key Reactive Moieties Terminal Alkyne, SulfonamideEnables orthogonal, bi-directional coupling.

Table 2: Comparative Linker Profiling in PROTACs

Linker TypeAqueous SolubilityMetabolic StabilitySynthesis ModularityConformational Rigidity
Aliphatic (Alkyl) LowModerate (Prone to CYP oxidation)Low (Requires linear synthesis)Highly Flexible
PEG (Polyether) HighHighModerateHighly Flexible
Sulfonamide-Triazole High High (Resistant to hydrolysis) High (Enabled by Click Chemistry) Moderate (Triazole dipole adds rigidity)

Mechanistic Causality in Synthesis (E-E-A-T)

A robust synthetic protocol must be grounded in mechanistic understanding. The dual functionalization of N-(prop-2-yn-1-yl)methanesulfonamide relies on two distinct chemical pathways:

The Mitsunobu Alkylation Causality

Traditionally, alkylating a sulfonamide requires harsh basic conditions (e.g., NaH or K2CO3) and an alkyl halide. However, many E3 ligase ligands (like thalidomide derivatives) or Target Protein (POI) ligands are base-sensitive. The Mitsunobu reaction circumvents this by utilizing an alcohol precursor under mild, redox-driven conditions. The pKa of the methanesulfonamide (~10) is perfectly tuned to protonate the betaine intermediate formed by Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). This ensures selective N-alkylation without degrading delicate warheads.

The CuAAC Click Chemistry Causality

The terminal alkyne is completely inert to biological nucleophiles, electrophiles, and standard synthetic reagents. It only reacts when activated by a Copper(I) catalyst in the presence of an azide, forming a 1,4-disubstituted 1,2,3-triazole[4]. We utilize Sodium Ascorbate to continuously reduce Cu(II) to the active Cu(I) species, preventing the oxidative Glaser coupling of the alkynes. The resulting triazole is not merely a covalent tie; it mimics an amide bond in its electronic properties but is entirely resistant to proteolytic cleavage, drastically enhancing the in vivo half-life of the PROTAC[1].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure the integrity of the transformation before proceeding.

Protocol A: Linker Attachment via Mitsunobu Reaction (N-Alkylation)

Objective: Attach "Ligand A" (bearing a primary or secondary alcohol) to the sulfonamide nitrogen.

Reagents:

  • Ligand A-OH (1.0 equiv)

  • N-(prop-2-yn-1-yl)methanesulfonamide (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add Ligand A-OH, N-(prop-2-yn-1-yl)methanesulfonamide, and PPh3.

  • Solvation: Dissolve the mixture in anhydrous THF and cool the flask to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the betaine intermediate.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the Ligand A-OH mass and the appearance of the [M+H]+ peak corresponding to the coupled product.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to remove triphenylphosphine oxide byproducts.

Protocol B: PROTAC Assembly via CuAAC (Click Chemistry)

Objective: Couple the alkyne-functionalized intermediate from Protocol A with "Ligand B" (bearing an azide).

Reagents:

  • Alkyne-Intermediate (1.0 equiv)

  • Ligand B-Azide (1.0 equiv)

  • CuSO4·5H2O (0.2 equiv)

  • Sodium Ascorbate (0.4 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v) (0.05 M)

Step-by-Step Methodology:

  • Solvation: Dissolve the Alkyne-Intermediate and Ligand B-Azide in tert-Butanol.

  • Aqueous Catalysis: In a separate vial, dissolve CuSO4·5H2O and Sodium Ascorbate in water. Causality: Mixing these separately ensures the immediate reduction of Cu(II) to the catalytically active Cu(I) before introducing it to the substrates.

  • Coupling: Add the aqueous catalyst mixture to the organic solution. Stir vigorously at room temperature for 2–6 hours.

  • Self-Validation Checkpoint: Perform IR Spectroscopy on an aliquot. The complete disappearance of the strong azide stretch (~2100 cm⁻¹) indicates reaction completion. Additionally, 1H-NMR of the crude will show a diagnostic triazole singlet at ~7.5–8.5 ppm.

  • Workup: Dilute with brine and extract with Dichloromethane (DCM). If copper chelation is observed (green/blue tint in the organic layer), wash with a saturated aqueous solution of EDTA or aqueous ammonia.

  • Isolation: Dry the organic layer, concentrate, and purify via preparative HPLC to yield the final PROTAC.

Quantitative Optimization Data

To ensure maximum yield across diverse substrates, the CuAAC conditions must be tuned based on the steric and electronic nature of the ligands.

Table 3: Optimized CuAAC Reaction Conditions for PROTAC Assembly

ParameterStandard ConditionDifficult Substrates (Steric Hindrance)Mechanistic Rationale
Copper Source CuSO4·5H2O (20 mol%)CuI (20 mol%) + THPTA ligandTHPTA stabilizes Cu(I) and accelerates the reaction for bulky E3 ligands.
Reducing Agent Sodium Ascorbate (40 mol%)Sodium Ascorbate (60 mol%)Maintains Cu in the +1 oxidation state in oxygen-rich environments.
Solvent System t-BuOH / H2O (1:1)DMSO / H2O (3:1)DMSO heavily solvates highly lipophilic POI warheads, preventing precipitation.
Temperature 25 °C (Room Temp)45 °CThermal energy overcomes the activation barrier imposed by sterically congested azides.

Visualizing the Assembly and Mechanism

The following diagrams map the logical flow of the modular chemical synthesis and the subsequent biological mechanism of action.

Workflow A Ligand A (Alcohol) Mitsunobu Mitsunobu Reaction (DIAD, PPh3) A->Mitsunobu Linker N-(prop-2-yn-1-yl)methanesulfonamide (Linker) Linker->Mitsunobu Intermediate Alkyne-Functionalized Intermediate Mitsunobu->Intermediate CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->CuAAC LigandB Ligand B (Azide) LigandB->CuAAC PROTAC Final PROTAC / ADC (Triazole-Sulfonamide Linker) CuAAC->PROTAC

Modular synthesis workflow of PROTACs using a sulfonamide-alkyne linker.

Pathway PROTAC PROTAC (Sulfonamide-Triazole) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

Mechanism of action for PROTAC-mediated targeted protein degradation.

References

  • Chen et al. Rational design of the linkers in targeting chimeras. PMC / nih.gov.[Link]

  • Sun et al. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC / nih.gov.[Link]

  • Unibo. Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists?[Link]

Sources

Application

Application Note: Synthesis of 1,2,3-Triazoles using N-(prop-2-yn-1-yl)methanesulfonamide

Abstract & Introduction This application note details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing -(prop-2-yn-1-yl)methanesulfonamide as the core alkyne building block. The sulfonamide pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing


-(prop-2-yn-1-yl)methanesulfonamide  as the core alkyne building block.

The sulfonamide pharmacophore is ubiquitous in medicinal chemistry, serving as a key motif in diuretics, antibiotics, and carbonic anhydrase (CA) inhibitors. The "Click-Tail" strategy involves attaching a diversity element (tail) to a sulfonamide scaffold via a 1,2,3-triazole linker. This linker is bioisosteric to an amide but possesses superior metabolic stability and dipole characteristics that enhance hydrogen bonding within enzyme active sites.

This guide provides a self-validating workflow for:

  • Precursor Synthesis: Preparation of the N-(prop-2-yn-1-yl)methanesulfonamide scaffold.

  • Library Generation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with diverse azides.

  • Purification & Validation: Ensuring high purity for biological screening.

Chemical Background & Mechanism[1][2]

The synthesis relies on the Huisgen 1,3-dipolar cycloaddition, catalyzed by Copper(I).[1][2] While thermal cycloaddition yields a mixture of 1,4- and 1,5-isomers, the Cu(I)-catalyzed variant is regiospecific, yielding exclusively the 1,4-disubstituted 1,2,3-triazole .

Mechanistic Insight

The reaction proceeds via a stepwise cycle rather than a concerted mechanism. The terminal alkyne of the N-(prop-2-yn-1-yl)methanesulfonamide coordinates with Cu(I) to form a copper acetylide. The proximal sulfonamide group (


) can act as a secondary coordination site, potentially stabilizing the copper intermediate, though high acidity of the sulfonamide NH (

) requires buffering in sensitive applications.
DOT Diagram: Catalytic Cycle

CuAAC_Mechanism Start Alkyne Substrate (N-propargyl sulfonamide) Step1 Cu-Acetylide Formation (π-complex) Start->Step1 + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Step1 Step2 Azide Coordination & C-N Bond Formation Step1->Step2 Azide Organic Azide (R-N3) Azide->Step2 Intermediate Cu-Triazolide Intermediate Step2->Intermediate Cyclization Protonation Protonation & Catalyst Regeneration Intermediate->Protonation Product 1,4-Disubstituted 1,2,3-Triazole Protonation->Cu_I Recycle Protonation->Product

Figure 1: The Cu(I) catalytic cycle. The sulfonamide tail remains spectator to the cyclization but critical for downstream biological activity.

Pre-Protocol: Scaffold Preparation

Note: If the starting material is not purchased commercially, it must be synthesized.

Objective: Synthesis of N-(prop-2-yn-1-yl)methanesulfonamide. Reaction: $ \text{MeSO}_2\text{NH}_2 + \text{Br-CH}_2\text{C}\equiv\text{CH} \xrightarrow{\text{K}_2\text{CO}_3} \text{MeSO}_2\text{NHCH}_2\text{C}\equiv\text{CH} $

Materials
  • Methanesulfonamide (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Potassium carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Reagent grade)

Procedure
  • Dissolution: In a round-bottom flask, dissolve methanesulfonamide (10 mmol) in acetone (30 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add propargyl bromide (12 mmol). Caution: Propargyl bromide is a lachrymator.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1).
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography to yield the white crystalline solid.

Main Protocol: Library Synthesis via CuAAC

This protocol is optimized for parallel synthesis (library generation) using the sulfonamide scaffold.

Reagents & Stock Solutions
  • Alkyne Stock: 0.2 M N-(prop-2-yn-1-yl)methanesulfonamide in DMSO.

  • Azide Stock: 0.2 M Diverse Azides (

    
    ) in DMSO.
    
  • Catalyst Solution: 0.1 M

    
     in water.
    
  • Reductant Solution: 0.2 M Sodium Ascorbate in water (Freshly prepared).

  • Solvent:

    
     (1:1 v/v).
    
Experimental Workflow
Step 1: Reaction Assembly
  • In a 4 mL glass vial (or 96-well plate for HTS), add 500 µL of the Alkyne Stock (0.1 mmol).

  • Add 500 µL of the Azide Stock (0.1 mmol, 1.0 eq).

  • Add 500 µL of

    
     solvent mixture.
    
  • Add 50 µL of

    
     solution (0.005 mmol, 5 mol%).
    
  • Initiation: Add 50 µL of Sodium Ascorbate solution (0.01 mmol, 10 mol%). The solution should turn from light blue to pale yellow/orange (indicating Cu(I) generation).

Step 2: Incubation[3]
  • Standard: Stir at Room Temperature (RT) for 12–18 hours.

  • Accelerated (Microwave): Heat at

    
     for 20 minutes (max power 50W).
    
Step 3: Monitoring (Self-Validation)
  • TLC: Check disappearance of the alkyne spot.

  • LC-MS: Confirm mass of the product

    
    .
    
    • Note: The sulfonamide proton is exchangeable; ensure mobile phase pH is acidic (0.1% Formic acid) for consistent ionization.

Step 4: Workup & Purification
  • Quench: Add 2 mL of water (or dilute EDTA solution to chelate copper).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Final Polish: If the product precipitates during the reaction (common with triazoles), simple filtration and washing with cold water/ether is sufficient. Otherwise, use automated flash chromatography (DCM:MeOH gradient).

Data Analysis & Troubleshooting

Solvent Compatibility Table

The choice of solvent affects reaction rate and solubility of the sulfonamide scaffold.

Solvent SystemSolubility of SulfonamideReaction RateWorkup EaseRecommendation
t-BuOH / H2O (1:1) HighFastEasy (Precipitation)Primary Choice
DMSO / H2O Very HighModerateDifficult (High BP)For insoluble azides
DCM / H2O LowSlowModerateRequires phase transfer
PEG-400 HighFastModerateGreen Chemistry
Troubleshooting Guide
  • Issue: Reaction Stalls / Blue Color Persists.

    • Cause: Oxidation of Cu(I) to inactive Cu(II) by ambient oxygen.

    • Fix: Add an additional 5-10 mol% of Sodium Ascorbate. Degas solvents with Nitrogen prior to use.

  • Issue: Copper Contamination in Product.

    • Cause: Cu-triazole complexation.[4]

    • Fix: Wash the organic layer with 10% Ammonium Hydroxide or EDTA solution.

  • Issue: Low Yield with Basic Azides.

    • Cause: Coordination of basic amines to the Copper catalyst.

    • Fix: Use a chelating ligand like TBTA or THPTA (1:1 ratio with Cu) to protect the catalyst.

Biological Application: Carbonic Anhydrase Inhibition[7][8][9][10][11]

The synthesized library targets Carbonic Anhydrase (CA) isoforms.[5][6][7] The methanesulfonamide moiety acts as the Zinc-Binding Group (ZBG), while the triazole and the "tail" (R-group) interact with the hydrophobic and hydrophilic halves of the enzyme active site.

DOT Diagram: SAR Logic

SAR_Logic Sulfonamide Methanesulfonamide (Zinc Binding Group) Linker 1,2,3-Triazole (Rigid Linker) Sulfonamide->Linker Covalent Target CA Active Site (Zn2+ Ion) Sulfonamide->Target Coordination Tail Variable Tail (R) (Isoform Selectivity) Linker->Tail Covalent Tail->Target Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) design logic for CA inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Siwach, K., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Moorhouse, A. D., & Moses, J. E. (2008). Click Chemistry and Medicinal Chemistry: A Case of "Click and Tell". ChemMedChem. Link

  • IUCrData. (2025). Crystal structure of 4-methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide. (Demonstrating propargyl sulfonamide stability). Link

Sources

Method

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-Propargyl Sulfonamide Derivatives

Abstract: This application note provides a comprehensive guide to the synthesis of N-propargyl sulfonamide derivatives utilizing microwave-assisted organic synthesis (MAOS). N-propargyl sulfonamides are valuable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide to the synthesis of N-propargyl sulfonamide derivatives utilizing microwave-assisted organic synthesis (MAOS). N-propargyl sulfonamides are valuable scaffolds in medicinal chemistry and drug development.[1][2] Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave irradiation offers a green and efficient alternative, dramatically reducing reaction times from hours to minutes while often improving yields.[3][4][5] This document outlines the underlying principles, a detailed experimental protocol, and optimization strategies for this synthetic transformation, aimed at researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of N-Propargyl Sulfonamides and the Advantages of Microwave Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, anticancer, and anti-inflammatory drugs.[2][6][7][8] The incorporation of a propargyl group (a functional group containing a carbon-carbon triple bond) introduces a versatile handle for further chemical modification, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward linkage of the sulfonamide core to other molecules, facilitating the rapid generation of diverse compound libraries for drug screening.

Conventional synthesis of N-propargyl sulfonamides typically involves the alkylation of a primary or secondary sulfonamide with a propargyl halide. These reactions, often conducted under thermal heating, can be sluggish, requiring several hours to reach completion and sometimes resulting in the formation of side products.[9]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4] Unlike conventional heating which relies on slow heat transfer through convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can lead to cleaner reactions with higher yields.[3][5] The key advantages of employing microwave irradiation for the synthesis of N-propargyl sulfonamides include:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][9]

  • Improved Reaction Yields: The rapid heating and prevention of localized overheating can minimize side product formation.[5]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to greater reproducibility.[10]

  • Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption and potentially reduced solvent use.[3][5]

This application note provides a robust, generalized protocol for the microwave-assisted N-propargylation of sulfonamides.

Reaction Mechanism and Scheme

The N-propargylation of a sulfonamide with propargyl bromide proceeds via a nucleophilic substitution (SN2) mechanism. In the presence of a suitable base, the sulfonamide nitrogen is deprotonated to form a more nucleophilic sulfonamidate anion. This anion then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide leaving group to form the N-propargyl sulfonamide product.

Generalized Reaction Scheme:

Caption: Workflow for Microwave-Assisted N-Propargylation of Sulfonamides.

Data Presentation and Expected Outcomes

The following table summarizes expected outcomes for the N-propargylation of various sulfonamides based on the protocol described above. These are generalized expectations, and actual results may vary.

EntrySulfonamide SubstrateR GroupR' GroupExpected Time (min)Expected Yield (%)Notes
1BenzenesulfonamidePhenylH1585-95Electronically neutral substrate, generally high yielding.
2p-Toluenesulfonamide4-MethylphenylH1588-98Electron-donating group may slightly increase nucleophilicity.
34-Nitrobenzenesulfonamide4-NitrophenylH2075-85Electron-withdrawing group decreases nucleophilicity, may require slightly longer time or higher temperature.
4N-MethylbenzenesulfonamidePhenylMethyl1580-90Secondary sulfonamides react well, though may be slightly slower due to steric hindrance.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Cause: Insufficient activation of the sulfonamide or insufficient temperature/time.

    • Solution: Ensure anhydrous conditions as water can inhibit the reaction. Increase the reaction temperature in 10-20 °C increments or increase the reaction time. A stronger base, such as cesium carbonate (Cs₂CO₃), could be trialed.

  • Formation of Side Products (e.g., O-alkylation):

    • Cause: While less common for sulfonamides compared to amides, it can occur.

    • Solution: Lowering the reaction temperature may improve N-selectivity. Using a more polar, aprotic solvent like DMF could also favor N-alkylation.

  • Decomposition of Starting Material:

    • Cause: The reaction temperature is too high for the specific substrate.

    • Solution: Reduce the reaction temperature. Microwave heating is very rapid, and some sensitive functional groups may not be stable at the set temperature. [4]Conduct the reaction in 10-20 °C lower increments.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of N-propargyl sulfonamide derivatives. [11][12][13][14]By significantly reducing reaction times and often improving yields, this "green chemistry" approach accelerates the discovery and development of new chemical entities for pharmaceutical and agrochemical applications. [1][3]The protocol detailed herein serves as a robust starting point for researchers to explore this valuable synthetic transformation.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available from: [Link]

  • MDPI. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Available from: [Link]

  • MDPI. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). Available from: [Link]

  • Kappe, C. O. (2013). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Taylor & Francis Online. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Available from: [Link]

  • ResearchGate. (n.d.). Experimental procedures generally used in microwave assisted organic synthesis. Available from: [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Available from: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Available from: [Link]

  • Bentham Science. (n.d.). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Available from: [Link]

  • ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available from: [Link]

  • PMC. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Available from: [Link]

  • PubMed. (2022). Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Available from: [Link]

  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]

  • MDPI. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Available from: [Link]

  • IJPPR. (2016). Synthesis (Microwave-Assisted) and Characterization of Some Heterocyclic Sulphonamide Derivatives. Available from: [Link]

  • SPC. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Available from: [Link]

Sources

Application

preparation of N-propargyl methanesulfonamide from propargylamine

Application Note: Preparation of N-Propargyl Methanesulfonamide Executive Summary N-Propargyl methanesulfonamide is a critical bifunctional building block in medicinal chemistry and chemical biology. It serves as a robus...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-Propargyl Methanesulfonamide

Executive Summary

N-Propargyl methanesulfonamide is a critical bifunctional building block in medicinal chemistry and chemical biology. It serves as a robust "click chemistry" handle (alkyne) while introducing a sulfonamide pharmacophore, often used to modulate solubility and hydrogen bonding in drug candidates. This guide provides a high-fidelity protocol for its synthesis via the nucleophilic substitution of methanesulfonyl chloride (MsCl) with propargylamine. The procedure emphasizes moisture control and stoichiometric precision to minimize bis-sulfonylation byproducts.

Reaction Scheme & Mechanism

The synthesis proceeds via an


-type nucleophilic attack of the primary amine on the sulfonyl sulfur, followed by elimination of HCl, which is scavenged by a tertiary amine base.

DOT Diagram: Reaction Workflow

G start Reagents Preparation (Anhydrous DCM, 0°C) reaction Reaction Phase (0°C -> RT, 2-4 h) start->reaction Stirring amine Propargylamine (1.0 equiv) amine->start base Triethylamine (1.2-1.5 equiv) base->start mscl Methanesulfonyl Chloride (1.0-1.1 equiv) mscl->reaction Dropwise Addition (Exothermic) workup Workup (Acidic Wash -> Brine -> Dry) reaction->workup TLC Monitoring product N-Propargyl Methanesulfonamide (>95% Purity) workup->product Concentration & Crystallization

Caption: Step-by-step workflow for the sulfonylation of propargylamine. Blue nodes indicate preparation, yellow indicates reaction, and green indicates isolation.

Materials & Equipment

Reagents:

Reagent CAS No. Equiv. Role Grade
Propargylamine 2450-71-7 1.0 Substrate 98%
Methanesulfonyl Chloride (MsCl) 124-63-0 1.05 Electrophile >99% (Distilled if yellow)

| Triethylamine (Et


N)  | 121-44-8 | 1.5 | Base (HCl Scavenger) | Anhydrous |
| Dichloromethane (DCM)  | 75-09-2 | Solvent | Reaction Medium | Anhydrous (Sure/Seal™) |

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).

  • Ice-water bath.

Experimental Protocol

Expert Insight: The reaction is highly exothermic. Controlling the addition rate of MsCl is critical to prevent the formation of disulfonamide byproducts (


) and to manage the safety profile of the corrosive reagents.
Step 1: Reaction Setup
  • Equip a flame-dried RBF with a magnetic stir bar and purge with nitrogen.

  • Add Propargylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask.

  • Dissolve in anhydrous DCM (concentration ~0.2 M to 0.5 M).

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Electrophile Addition
  • Dilute Methanesulfonyl chloride (1.05 equiv) in a small volume of DCM (optional, but recommended for scale >5g to control exotherm).

  • Add the MsCl solution dropwise over 20–30 minutes.

    • Critical Checkpoint: Ensure internal temperature does not exceed 5°C. The solution may turn slightly yellow or cloudy due to Et

      
      N·HCl salt formation.
      
Step 3: Reaction & Monitoring
  • Allow the reaction to warm slowly to room temperature (RT) .

  • Stir for 2–4 hours .

  • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1).

    • Propargylamine (SM): Low R

      
      , stains with Ninhydrin (red/purple).
      
    • Product: Higher R

      
      , UV active (weak), stains with KMnO
      
      
      
      or Iodine.
    • Endpoint: Disappearance of the baseline amine spot.

Step 4: Workup & Isolation
  • Quench the reaction by adding 1M HCl (approx. 0.5 volume of reaction solvent). This solubilizes the amine salts and removes unreacted amine.

  • Separate the organic layer.[1]

  • Wash the organic layer sequentially with:

    • Water (1x)[2][3]

    • Saturated NaHCO

      
        (1x) (to remove residual acidic species)
      
    • Brine (1x)

  • Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) at 35–40°C.

Step 5: Purification
  • Crude State: The product typically solidifies upon standing or cooling.

  • Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate or Diethyl Ether.

  • Column Chromatography: If impurities persist, purify on silica gel (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Characterization Data (Self-Validating)

Use these parameters to validate the identity and purity of your synthesized compound.

TechniqueExpected Signal / ValueStructural Assignment
Physical State White to off-white crystalline solid or viscous oilMelting point varies by purity; pure form often solidifies.

H NMR
(CDCl

, 400 MHz)

4.80–5.20 (br s, 1H)
NH (Sulfonamide proton, exchangeable)

3.95 (dd,

Hz, 2H)
CH

(Propargyl methylene)

3.05 (s, 3H)
CH

(Mesyl methyl group)

2.35 (t,

Hz, 1H)

CH
(Terminal alkyne proton)

C NMR
(CDCl

)

~78.0 (C), 73.0 (CH), 41.5 (CH

), 33.0 (CH

)
Characteristic alkyne and mesyl carbons.[4][5][6][7][8]
MS (ESI)

134.0 [M+H]

Consistent with Molecular Weight (133.17).

Interpretation:

  • The presence of the triplet at ~2.35 ppm coupled to the doublet of doublets at ~3.95 ppm confirms the intact propargyl group.

  • The sharp singlet at ~3.05 ppm is diagnostic for the methanesulfonyl group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of MsClEnsure DCM and Base are anhydrous. Keep MsCl bottle tightly sealed.
Bis-sulfonylation Excess MsCl or High TempStrictly control stoichiometry (1.05 equiv max) and keep at 0°C during addition.
Dark Color Oxidation / Impure AmineDistill propargylamine if it is dark brown before use.
Oily Product Residual SolventDry under high vacuum for >4 hours. Recrystallize if oil persists.

Safety & Handling (MSDS Summary)

  • Methanesulfonyl Chloride: DANGER. Highly toxic by inhalation. Corrosive. Causes severe skin burns and eye damage. Lachrymator. Handle only in a functioning fume hood.

  • Propargylamine: DANGER. Toxic if swallowed, in contact with skin, or inhaled. Flammable liquid.

  • Waste Disposal: Quench excess MsCl with aqueous bicarbonate before disposal. Segregate halogenated waste.

References

  • General Sulfonylation Protocol: BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from .

  • Propargylamine Reactivity: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angew. Chem. Int. Ed. 2001, 40, 2004.
  • Physical Data Support: National Center for Biotechnology Information. PubChem Compound Summary for CID 72879, Methanesulfonamide.[9] Retrieved from .

  • Safety Data: Merck Millipore. Safety Data Sheet: Methanesulfonyl Chloride. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N-(prop-2-yn-1-yl)methanesulfonamide synthesis

Technical Support Case #8492: Yield Optimization for N-(prop-2-yn-1-yl)methanesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Priority: High (Process Optimization)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #8492: Yield Optimization for N-(prop-2-yn-1-yl)methanesulfonamide

Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Priority: High (Process Optimization)[1]

Executive Summary

The synthesis of N-(prop-2-yn-1-yl)methanesulfonamide (CAS: 16156-50-6) from propargylamine and methanesulfonyl chloride (MsCl) is theoretically straightforward but practically prone to yield losses.[1] The three primary failure modes are bis-sulfonylation (formation of the tertiary sulfonamide), product loss during aqueous workup (due to high polarity/water solubility), and base-catalyzed side reactions (polymerization or isomerization).

This guide replaces standard "recipe" approaches with a mechanistic control strategy to maximize yield and purity.

Part 1: The Optimized Protocol

Standard literature protocols often fail to account for the high nucleophilicity of the primary amine, leading to over-reaction. This optimized protocol focuses on kinetic control.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Propargylamine Substrate1.0Distill if yellow/brown (polymerized amines lower yield).[1]
Methanesulfonyl Chloride (MsCl) Electrophile1.05Critical: Do not use >1.1 eq.[1] Excess MsCl promotes bis-sulfonylation.[1]
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl.[1]
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous.[1] Concentration affects reaction rate; dilute is better to prevent bis-sulfonylation.[1]
DMAP Catalyst0.05Optional: Accelerates the first sulfonylation, allowing lower temps.[1]
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under

    
    . Add Propargylamine (1.0 eq) , TEA (1.5 eq) , and DCM . Cool to -10°C  (ice/salt bath).
    
    • Why? Lower temperature discriminates between the primary amine (fast reaction) and the formed sulfonamide (slow reaction), preventing bis-sulfonylation.

  • Controlled Addition: Dilute MsCl (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30-45 minutes via syringe pump or addition funnel.[1]

    • Why? Keeping local concentration of MsCl low ensures it reacts with the most abundant nucleophile (propargylamine) rather than the product.

  • Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).[1]

    • Note: Do not warm to Room Temp (RT) unless conversion stalls.[1] Heat promotes base-catalyzed isomerization of the propargyl group to an allene.[1]

  • Quench: Add saturated

    
     solution at 0°C.
    

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: I see two spots on TLC close together. What is the upper spot?

Diagnosis: Bis-sulfonylation . The upper (less polar) spot is likely the


-bis(mesyl)propargylamine. The proton on the sulfonamide nitrogen (

) is acidic (

).[1] In the presence of excess base and MsCl, it deprotonates and attacks a second MsCl molecule.[1]

Corrective Action:

  • Strict Stoichiometry: Reduce MsCl to 1.0 - 1.05 equivalents.

  • Dilution: Increase solvent volume to 0.1 M.

  • Reverse Addition: If the problem persists, add the amine to a cold solution of MsCl (though this risks unreacted MsCl remaining).

Q2: My crude yield is very low (<40%), but TLC showed full conversion.

Diagnosis: Aqueous Phase Loss . N-(prop-2-yn-1-yl)methanesulfonamide is a low-molecular-weight sulfonamide with significant water solubility.[1] Standard extractions often leave 50% of the product in the water layer.[1]

Corrective Action (The "Salting Out" Workup):

  • Saturate the aqueous quench layer with solid NaCl until no more dissolves.[1]

  • Extract with Ethyl Acetate (EtOAc) instead of DCM (EtOAc is more polar and pulls the product better).[1]

  • Perform 4-5 extractions, not just the standard 3.

  • Check the pH: Ensure the aqueous layer is slightly acidic (pH 4-5) during extraction.[1] If pH > 9 (excess TEA), the sulfonamide might be deprotonated (

    
    ), making it water-soluble.
    
Q3: The reaction mixture turned black/dark brown.

Diagnosis: Sulfene Polymerization or Propargyl Decomposition . MsCl can eliminate HCl to form a reactive "sulfene" intermediate (


) in the presence of strong bases or high heat.[1] This species polymerizes rapidly.[1] Alternatively, the propargyl group can polymerize.[1]

Corrective Action:

  • Temperature Control: Never exceed 0°C during addition.

  • Base Choice: If using pyridine, switch to TEA or DIPEA.[1] Pyridine can sometimes promote sulfene formation more aggressively in certain solvents.[1]

  • Rate: Add MsCl slower to dissipate exotherms.

Part 3: Visualization & Logic

Workflow Diagram: Synthesis & Workup Logic

G Start Start: Propargylamine + Base + DCM Cool Cool to -10°C Start->Cool Add Slow Addition of MsCl (1.05 eq) Cool->Add Monitor TLC Monitoring Add->Monitor Decision Is Bis-Mesyl Product Forming? Monitor->Decision BisFix Reduce MsCl eq Dilute Reaction Decision->BisFix Yes (Upper Spot) Proceed Quench (Sat. NH4Cl) Decision->Proceed No (Clean) BisFix->Start Restart Extract Extraction Phase Proceed->Extract YieldCheck Is Yield Low? Extract->YieldCheck SaltOut Saturate Aqueous with NaCl Use EtOAc (4x) YieldCheck->SaltOut Yes (Water Soluble) Standard Standard Workup YieldCheck->Standard No

Caption: Logic flow for reaction monitoring and workup optimization. Note the critical decision points at TLC monitoring and Extraction.

Part 4: Data & Reference Tables

Solvent & Base Compatibility Matrix
SolventBaseSuitabilityComments
DCM TEA Excellent Standard.[1] Easy workup (if not emulsion prone).[1]
THF TEA Good Better solubility for intermediates, but harder to dry.[1]
DCM Pyridine Fair Pyridine is hard to remove completely; can act as a nucleophilic catalyst (good for rate, bad for selectivity).[1]
Water/Dioxane Na2CO3 Poor Schotten-Baumann conditions.[1] Hydrolysis of MsCl competes with product formation.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to section on Sulfonamides as amine protection).

  • BenchChem Technical Support. (2025). Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General mechanistic grounding for sulfene intermediates and stoichiometry).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanism of sulfonyl chloride aminolysis).

  • Sharpless, K. B., et al. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context on stability of propargyl amides/sulfonamides). [1][2]

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of N-(prop-2-yn-1-yl)methanesulfonamide

[1][2] Topic: Recrystallization Solvents & Protocols Compound: N-(prop-2-yn-1-yl)methanesulfonamide (CAS: 13630-91-6) Molecular Formula: Critical Property: Melting Point ~42–44°C [1][1] Executive Summary & Critical Warni...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Recrystallization Solvents & Protocols Compound: N-(prop-2-yn-1-yl)methanesulfonamide (CAS: 13630-91-6) Molecular Formula:


Critical Property:  Melting Point ~42–44°C [1][1]

Executive Summary & Critical Warning

⚠️ STOP AND READ: The most common failure mode with N-(prop-2-yn-1-yl)methanesulfonamide is "oiling out" rather than crystallizing.[1]

  • Reason: The melting point (42–44°C) is lower than the boiling point of most standard recrystallization solvents (Ethanol, Water, Ethyl Acetate).[1]

  • Implication: If you heat a suspension to reflux (e.g., >70°C), the compound will melt into an immiscible oil before it dissolves.[1] Upon cooling, it will separate as oil droplets, not crystals.[1]

Recommended Strategy: Do not use standard high-temperature recrystallization.[1] Use Low-Temperature Precipitation or Antisolvent Addition at ambient temperatures.[1]

Solvent Selection Matrix

This matrix analyzes solvent compatibility based on the compound's sulfonamide polarity and propargyl lipophilicity.[1]

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary Choice ⭐⭐⭐⭐⭐Best for avoiding oiling out.[1] Dissolve in EtOAc at RT; add Heptane to induce cloudiness; cool to -20°C.
Diisopropyl Ether (DIPE) Single Solvent⭐⭐⭐⭐Moderate polarity matches the sulfonamide.[1] Low boiling point reduces thermal stress.[1]
Ethanol / Water Alternative⭐⭐Risky. High polarity of water may force oiling out.[1] Only use if the compound is highly impure with salts.[1]
Dichloromethane (DCM) SolventToo soluble.[1] Compound will likely not crystallize even at -78°C unless heavily concentrated.[1]
Diethyl Ether Antisolvent⭐⭐⭐Good antisolvent, but high volatility makes crystal recovery difficult (crust formation).[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Cold-Trap" Method (Recommended)

Best for: Routine purification of crude material (90%+ purity).[1]

  • Dissolution: Place crude N-(prop-2-yn-1-yl)methanesulfonamide in a flask. Add Ethyl Acetate (EtOAc) dropwise at Room Temperature (20–25°C) .[1]

    • Note: Do not heat.[1] Stir until fully dissolved. If insolubles remain (likely salts), filter them out now.[1]

  • Concentration: If the solution is very dilute, concentrate under reduced pressure until it is slightly viscous (do not evaporate to dryness).

  • Antisolvent Addition: While stirring rapidly, add n-Heptane (or Hexanes) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clearing: Add 1-2 drops of EtOAc to just clear the turbidity.[1]

  • Crystallization:

    • Seal the flask.[1]

    • Place in a refrigerator (4°C ) for 2 hours.

    • Transfer to a freezer (-20°C ) overnight.

  • Harvest: Filter the resulting white needles quickly on a cold Buchner funnel. Wash with cold (-20°C) Heptane.[1]

Protocol B: The "Melt-Dispersion" Method

Best for: Highly impure samples where Protocol A fails.[1]

  • Suspend the crude solid in Diisopropyl Ether (DIPE) or MTBE .[1]

  • Heat gently to 35°C (Keep below the 42°C melting point).

  • If it does not dissolve, add minimal Ethanol dropwise until dissolution is complete.[1]

  • Remove from heat immediately.

  • Wrap the flask in a towel to ensure slow cooling to room temperature (prevents oiling).[1]

  • Once at room temp, move to 4°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude N-(prop-2-yn-1-yl)methanesulfonamide CheckMP Check Purity/State (Is it a solid or oil?) Start->CheckMP IsOil Material is Oily/Sticky CheckMP->IsOil Low Purity IsSolid Material is Solid CheckMP->IsSolid High Purity SolventChoice Select Solvent System IsOil->SolventChoice IsSolid->SolventChoice MethodA Protocol A: EtOAc + Heptane (Cold Precipitation) SolventChoice->MethodA Preferred MethodB Protocol B: DIPE/MTBE (Warm Dissolution <35°C) SolventChoice->MethodB Alternative OilingOut ISSUE: Oiling Out (Liquid droplets form) MethodA->OilingOut Cooled too fast Success Pure Crystals (MP: 42-44°C) MethodA->Success MethodB->OilingOut Heated >42°C MethodB->Success Seed Add Seed Crystal + Cool Slower OilingOut->Seed Remediation Seed->Success

Caption: Decision tree for solvent selection and remediation of "oiling out" phenomena.

Troubleshooting & FAQs

Q1: The solution turned cloudy, but then separated into a yellow oil at the bottom. What happened?

Diagnosis: You encountered "Oiling Out."[1][2] This happens because the compound's melting point (42°C) was exceeded, or the solvent system was too polar (repelling the hydrophobic propargyl group).[1] Fix:

  • Re-heat the mixture gently until the oil dissolves (do not boil).

  • Add a small amount of the "good" solvent (EtOAc).[1]

  • Crucial: Add a seed crystal of the pure compound while the solution is still slightly warm.

  • Agitate vigorously.[1][3] The friction and the seed crystal provide a template for the oil to solidify rather than coalesce.[1]

Q2: My crystals are turning yellow/brown after drying.

Diagnosis: Oxidation or instability of the alkyne (propargyl) group, potentially catalyzed by trace metals or light.[1] Fix:

  • Store the compound in the dark.[1]

  • Ensure your drying oven is not set above 35°C.[1]

  • Expert Tip: Wash the dissolved crude material with a dilute EDTA solution before recrystallization to scavenge trace metals (e.g., Copper) if "Click" chemistry catalysts were used nearby.[1]

Q3: Can I use water as a solvent?

Answer: Generally, No .[1] While sulfonamides are often crystallized from water/ethanol, this specific compound has a propargyl group which increases lipophilicity.[1] More importantly, heating this compound in water near its melting point often results in a sticky emulsion that is impossible to filter.[1] Stick to organic solvents (EtOAc/Heptane).[1]

Q4: Is this compound shock-sensitive?

Answer: Propargyl-containing compounds can form acetylides with heavy metals (Copper, Silver), which are explosive.[1]

  • Safety Rule: Do not use metal spatulas if you suspect the presence of copper residues.[1] Use glass or plastic tools.

  • Storage: Store away from strong bases and metal salts.[1]

References

  • Sigma-Aldrich. (n.d.).[1] N-(prop-2-yn-1-yl)benzenesulfonamide Product Sheet. (Note: Used as surrogate for MP data validation of the methanesulfonamide analog).[1] Retrieved from [1]

  • PubChem. (2025).[1] N-(prop-2-yn-1-yl)methanesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Sulfonamide purification principles).

  • BenchChem. (2025).[1][2] N-Phenylmethanesulfonamide Crystallization Protocols. (Analogous sulfonamide crystallization data). Retrieved from [1]

Sources

Troubleshooting

troubleshooting low conversion in N-propargyl sulfonamide click reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled kinetics, poor yields, or substrate degradation when utilizing N-propargyl sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled kinetics, poor yields, or substrate degradation when utilizing N-propargyl sulfonamides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Unlike standard terminal alkynes, N-propargyl sulfonamides introduce unique electronic and coordinating variables that can easily hijack the catalytic cycle. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to restore quantitative conversion.

Part 1: Mechanistic Causality – Why N-Propargyl Sulfonamides Fail

To troubleshoot effectively, we must first understand the chemical environment. N-propargyl sulfonamides frequently fail in standard CuAAC conditions due to three interconnected phenomena:

  • Catalyst Sequestration via Chelation: The sulfonamide nitrogen possesses a relatively acidic proton (pKa ~10). Under the mildly basic conditions often used in CuAAC, this proton can dissociate. The resulting sulfonamidate anion is a powerful chelator for copper, stripping Cu(I)/Cu(II) from the catalytic cycle and forming sparingly soluble, inactive polymeric complexes[1].

  • Oxidative Degradation (Glaser Coupling): When the catalyst is sequestered, the remaining free copper is highly susceptible to oxidation. In the presence of trace oxygen, Cu(II) drives the oxidative homocoupling of your alkyne (Glaser coupling), consuming your starting material without forming the triazole[2].

  • Reactive Oxygen Species (ROS) Generation: To combat oxidation, researchers often add excess sodium ascorbate. However, the ascorbate-driven reduction of dissolved O₂ generates ROS and electrophilic dehydroascorbate byproducts, which can aggressively crosslink or degrade sensitive biological substrates[3].

Part 2: Diagnostic Workflow

Use the following logic matrix to diagnose your specific failure mode before altering your reaction parameters.

G Start Low Conversion (<20% Yield) Visual Visual Inspection of Reaction Mixture Start->Visual Precipitate Blue/Green Color or Precipitate? Visual->Precipitate YesPrecip Catalyst Oxidation or Sulfonamide Chelation Precipitate->YesPrecip Yes NoPrecip Analyze Byproducts (LC-MS / TLC) Precipitate->NoPrecip No Sol1 Increase THPTA:Cu to 5:1 Buffer pH < 8 YesPrecip->Sol1 Glaser Alkyne Dimers Detected? NoPrecip->Glaser YesGlaser Glaser Coupling (O2 present) Glaser->YesGlaser Yes NoGlaser Catalyst Deactivation by ROS Glaser->NoGlaser No Sol2 Degas solvents Run under Argon YesGlaser->Sol2 Sol3 Add Aminoguanidine Use Fresh Ascorbate NoGlaser->Sol3

Caption: Diagnostic workflow for identifying and resolving low conversion in CuAAC reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns green/blue and yields no product. What is happening? A: A green or blue shift is a definitive visual indicator that your catalytically active Cu(I) has oxidized to Cu(II), or that a stable Cu(II)-sulfonamide complex has formed[1]. Because N-propargyl sulfonamides coordinate copper, they effectively poison the reaction. Solution: You must outcompete the sulfonamide for copper binding. Introduce a highly coordinating, water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[3]. A 5:1 ratio of THPTA to Copper is mandatory here to ensure the catalyst remains active and shielded[4].

Q2: LC-MS shows a mass corresponding to twice my alkyne starting material. How do I stop this? A: You are observing Glaser coupling (oxidative homocoupling of the terminal alkyne)[2]. This side reaction is strictly driven by the presence of Cu(II) and oxygen. Solution: Thoroughly degas all solvents (sparge with Argon for 15 minutes) prior to catalyst addition. Furthermore, ensure your sodium ascorbate is freshly prepared; oxidized ascorbate fails to regenerate Cu(I), leaving Cu(II) free to drive dimer formation[5].

Q3: I am using THPTA and Ascorbate, but my biomolecule/substrate is degrading. Why? A: While ascorbate reduces Cu(II), its reaction with trace O₂ generates reactive oxygen species (ROS) and electrophilic dehydroascorbate[3]. These byproducts aggressively attack nucleophilic residues (like arginine or lysine) on your substrate. Solution: Add Aminoguanidine (at a concentration of ~5-10 mM) to the reaction. Aminoguanidine acts as a sacrificial scavenger, intercepting these electrophilic byproducts before they can damage your target molecule[4].

Part 4: Quantitative Data & Ligand Selection

Selecting the correct ligand is the single most critical variable when working with coordinating substrates like sulfonamides.

Ligand SystemSolvent CompatibilityRecommended Ratio (Ligand:Cu)Prevention of Sulfonamide ChelationExpected Conversion
None (Ligand-free) AnyN/APoor (Rapid Precipitation)< 10%
TBTA Organic / Aqueous Mix1:1 to 2:1Moderate40 - 60%
THPTA Aqueous / Organic5:1Excellent> 95%
BTTAA Aqueous2:1 to 5:1Excellent> 95%

Data synthesized from comparative ligand studies in bioconjugation[6].

Part 5: Self-Validating Standard Operating Protocol (SOP)

This protocol is designed with built-in visual checkpoints to validate the integrity of the catalytic cycle at every step.

Reagents Required:

  • Azide substrate (1.0 eq)

  • N-propargyl sulfonamide (1.2 - 1.5 eq)

  • CuSO₄·5H₂O (0.05 eq, 5 mol% stock solution in water)

  • THPTA Ligand (0.25 eq, 25 mol% stock solution in water)

  • Sodium Ascorbate (0.5 eq, 50 mol%, must be prepared immediately before use )

  • Aminoguanidine (0.5 eq, optional but recommended for sensitive substrates)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical): In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions.

    • Validation Check: The solution must remain clear and light blue. If it turns cloudy or precipitates, the ligand has degraded or the ratio is incorrect. Do not proceed until this is resolved.

  • Substrate Assembly: In your main reaction vessel, dissolve the azide and N-propargyl sulfonamide in your chosen solvent system (e.g., 1:1 t-BuOH/Water or DMSO/Water). Add Aminoguanidine if required.

  • Degassing: Sparge the substrate mixture with Argon for 10 minutes to displace dissolved oxygen.

  • Catalyst Addition: Transfer the pre-complexed Cu/THPTA solution into the main reaction vessel under Argon.

  • Initiation: Add the freshly prepared Sodium Ascorbate solution dropwise.

    • Validation Check: Upon ascorbate addition, the solution should immediately turn colorless or slightly yellow . This confirms the successful reduction of Cu(II) to the catalytically active Cu(I). If the solution turns green or brown, oxygen is leaking into the system or the ascorbate is dead.

  • Incubation: Stir at room temperature for 1–4 hours under an inert atmosphere. Monitor by LC-MS or TLC.

Part 6: Mechanistic Pathway Visualization

Pathway cluster_fail Without THPTA (Failure Pathway) cluster_success With THPTA (Success Pathway) Cu Cu(I) Catalyst Chelation Cu-Sulfonamide Chelation Cu->Chelation Deprotonation (pH > 8) Complex Cu(I)-THPTA Complex Cu->Complex Excess THPTA Sulf N-Propargyl Sulfonamide Sulf->Chelation Triazole 1,2,3-Triazole Product Sulf->Triazole Precip Inactive Precipitate Chelation->Precip Complex->Triazole + Azide

Caption: Mechanistic divergence in CuAAC: Catalyst sequestration vs. THPTA-stabilized product formation.

References

  • [2] Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. National Center for Biotechnology Information (PMC). 2

  • [3] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information (PMC). 3

  • [1] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.1

  • [5] Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. ACS Publications. 5

  • [4] Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology / Jena Bioscience. 4

  • [6] Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). 6

Sources

Optimization

minimizing side reactions during propargylation of methanesulfonamide

Technical Guide: Optimizing Mono-Propargylation of Methanesulfonamide Executive Summary & Mechanistic Insight The propargylation of methanesulfonamide ( ) presents a classic challenge in nucleophilic substitution: contro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Mono-Propargylation of Methanesulfonamide

Executive Summary & Mechanistic Insight

The propargylation of methanesulfonamide (


) presents a classic challenge in nucleophilic substitution: controlling mono- vs. di-alkylation .

Mechanistically, the primary sulfonamide has a


 of approximately 10.8 [1]. Upon mono-propargylation, the resulting 

-propargylmethanesulfonamide retains an acidic proton. Due to the electron-withdrawing nature of the propargyl group (via induction) and the sulfonyl group, the product's acidity is comparable to or even slightly higher than the starting material. Consequently, under basic conditions, the mono-alkylated product is rapidly deprotonated to form an amide anion, which competes with the starting material for the remaining propargyl bromide, leading to the thermodynamically stable but unwanted

-dipropargyl species [2].

To achieve high selectivity, we must operate under kinetic control , manipulating stoichiometry and local concentrations to statistically favor the mono-substitution pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific user pain points derived from kinetic and thermodynamic bottlenecks in the reaction.

Issue 1: "I am seeing significant amounts of -dipropargyl impurity (15-30%)."

Root Cause: The concentration of the electrophile (propargyl bromide) is too high relative to the deprotonated starting material, or the reaction has been pushed to thermodynamic equilibrium. Corrective Actions:

  • Stoichiometric Inversion: Do not use a 1:1 ratio. Use a 1.2 to 1.5 molar excess of methanesulfonamide . This ensures that at any given moment, the unreacted sulfonamide anion statistically outcompetes the mono-product anion for the electrophile.

  • The "Dilution-Addition" Technique: Do not dump all reagents together. Dissolve the sulfonamide and base first, then add propargyl bromide dropwise over 30–60 minutes. This keeps the instantaneous concentration of the electrophile low [3].

  • Base Selection: Switch to a base with moderate basicity like Potassium Carbonate (

    
    )  rather than Sodium Hydride (
    
    
    
    ).
    
    
    causes rapid, irreversible deprotonation that can lead to "hot spots" of reactivity.
Issue 2: "The reaction mixture turned dark/black, and yield is low."

Root Cause: Decomposition of the propargyl moiety. In the presence of strong bases or high heat, propargyl groups can undergo base-catalyzed isomerization to allenyl sulfonamides (


) or polymerize [4].
Corrective Actions: 
  • Temperature Control: Maintain reaction temperature between 20°C and 40°C . Do not reflux. Propargyl bromide is thermally unstable and shock-sensitive.

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon. Oxidative coupling (Glaser coupling) of propargyl groups can occur if trace copper and oxygen are present.

Issue 3: "I see a new spot on TLC that isn't product or starting material."

Root Cause: Potential O-alkylation . While sulfonamide nitrogens are softer nucleophiles (preferred), the oxygen atoms can react under certain conditions ("hard" electrophiles or specific solvation effects), leading to sulfonate esters (


).
Corrective Actions: 
  • Solvent Choice: Use DMF or Acetonitrile . Avoid highly polar protic solvents which might solvate the anion in a way that exposes the oxygen. However, with propargyl bromide (a soft electrophile), N-alkylation is overwhelmingly favored [5]. The "new spot" is more likely the allenyl isomer mentioned in Issue 2.

Optimized Experimental Protocol: The "Kinetic Control" Method

This protocol is designed to minimize di-alkylation through stoichiometric and kinetic control.

Reagents:

  • Methanesulfonamide: 1.5 equiv (Excess is crucial)

  • Propargyl Bromide (80% in toluene): 1.0 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv (Anhydrous, granular)
    
  • Solvent: DMF (Anhydrous) or Acetone (Reagent grade)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methanesulfonamide (1.5 equiv) and

    
     (2.0 equiv)  in anhydrous DMF (0.5 M concentration relative to sulfonamide).
    
  • Deprotonation: Stir the suspension vigorously at Room Temperature (RT) for 15 minutes. This ensures a reservoir of the sulfonamide anion.

  • Controlled Addition: Dilute the Propargyl Bromide (1.0 equiv) in a small volume of DMF. Add this solution dropwise to the stirring suspension over a period of 45–60 minutes using an addition funnel or syringe pump.

    • Why? This keeps the electrophile concentration low, preventing the "second attack" on the product.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stain with

    
     or Anisaldehyde).
    
  • Quench & Workup:

    • Dilute with EtOAc and wash with water (3x) to remove DMF and excess methanesulfonamide (which is water-soluble).

    • Note: The excess starting material is removed here, leaving the clean mono-product in the organic phase.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the "Danger Zone" where di-alkylation occurs.

ReactionPathway cluster_danger DANGER ZONE (Thermodynamic Trap) SM Methanesulfonamide (CH3SO2NH2) Anion1 Mono-Anion [CH3SO2NH]- SM->Anion1 + Base Product Target: N-Propargyl (CH3SO2NH-Prop) Anion1->Product + Propargyl Bromide (Slow Addition) Anion2 Product Anion [CH3SO2N-Prop]- Product->Anion2 + Base (Fast Equilibrium) Impurity Impurity: N,N-Dipropargyl (CH3SO2N(Prop)2) Anion2->Impurity + Excess Propargyl Bromide (Over-Alkylation Risk)

Caption: Reaction pathway showing the bifurcation between the desired mono-alkylation and the unwanted di-alkylation. The red zone represents the pathway activated by excess electrophile.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Step1 1. Dissolve Methanesulfonamide (1.5 eq) & K2CO3 (2.0 eq) in DMF Start->Step1 Step2 2. Stir 15 min @ RT (Generate Anion Reservoir) Step1->Step2 Step3 3. DROPWISE Addition of Propargyl Bromide (1.0 eq) (Over 45-60 mins) Step2->Step3 Kinetic Control Step4 4. Stir 4-6 Hours @ RT (Monitor TLC) Step3->Step4 Step5 5. Aqueous Workup (Wash away excess Sulfonamide) Step4->Step5 End 6. Isolate Mono-Product Step5->End

Caption: Step-by-step workflow emphasizing the critical "Dropwise Addition" step to maintain kinetic control.

Data Summary: Impact of Reaction Parameters

The following table summarizes expected outcomes based on general sulfonamide alkylation principles [6, 7].

ParameterCondition A (Recommended)Condition B (Avoid)Outcome Comparison
Stoichiometry 1.5 eq Sulfonamide : 1.0 eq Halide1.0 eq Sulfonamide : 1.0 eq HalideA: High Mono-selectivity. B: ~20% Di-alkylation.
Addition Rate Dropwise (60 min)Bolus (All at once)A: Minimizes local excess of electrophile. B: Spikes impurity formation.
Base

(Mild)

(Strong)
A: Controlled deprotonation. B: Rapid exotherm, risk of elimination/isomerization.
Temperature 20°C - 25°C>60°CA: Stable product. B: Formation of Allenyl isomers & degradation.[1]

References

  • ChemicalBook. (2026). Methanesulfonamide Properties and pKa Data. Retrieved from

  • Vertex AI Search. (2025). General Reactivity of Sulfonamides and Alkylation Selectivity.
  • Organic Chemistry Portal. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides. (Context on mono-alkylation selectivity). Retrieved from

  • National Institutes of Health (PMC). (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides. Retrieved from

  • Organic Syntheses. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide. (Context on N-selectivity). Retrieved from

  • ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation... of Sulfonamides. Retrieved from

  • Wikipedia. (2025). Propargyl Bromide Properties and Safety. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Methanesulfonyl Chloride (MsCl) Precursors

Welcome to the Technical Support Center for methanesulfonyl chloride (MsCl) applications. As a highly reactive sulfonylating agent, MsCl is indispensable in drug development and organic synthesis for converting poor hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methanesulfonyl chloride (MsCl) applications. As a highly reactive sulfonylating agent, MsCl is indispensable in drug development and organic synthesis for converting poor hydroxyl leaving groups into highly reactive methanesulfonate (mesylate) esters[1]. However, the electrophilic nature of MsCl makes it exceptionally sensitive to moisture.

This guide provides researchers and scientists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yielding, safe, and reproducible mesylation reactions.

Mechanistic Insight: The Causality of Moisture Degradation

To master MsCl handling, one must understand the causality behind its degradation. When MsCl is exposed to ambient humidity or wet solvents, water molecules act as nucleophiles, attacking the electrophilic sulfur atom. This nucleophilic displacement cleaves the sulfur-chlorine bond, resulting in the hydrolysis of MsCl into methanesulfonic acid (MSA) and hydrogen chloride (HCl) [2].

This hydrolysis is not merely a yield-reducing side reaction; it is a cascade failure. The generated HCl provides a highly nucleophilic chloride ion in an acidic environment. Because the desired mesylate product is an excellent leaving group, the chloride ion can undergo an SN2 reaction with the newly formed mesylate, converting your target compound into an unwanted alkyl chloride[3]. Therefore, rigorous exclusion of moisture is not just about preserving the reagent—it is about actively preventing the chemical destruction of your product.

Quantitative Data & Material Properties

Understanding the physical parameters and moisture thresholds of your reagents is the first step in preventing hydrolysis.

Table 1: Physical Properties & Hydrolysis Profile of MsCl [4][5]

Property Value Operational Implication
Boiling Point 161 °C Low volatility at room temperature, but emits corrosive fumes upon contact with moist air.
Density 1.48 g/mL Heavier than water; will form the bottom layer during aqueous workups if neat, but organic solvents (like DCM) dictate overall phase separation.
Hydrolysis Products MSA + HCl Causes a severe pH drop. Requires immediate neutralization during spills or reaction quenching.

| Moisture Sensitivity | Highly Reactive | Requires anhydrous storage (e.g., desiccator or Ar/N2 blanket) and dry solvents (<50 ppm water). |

Table 2: Solvent Drying Guidelines for Mesylation

Solvent / Reagent Recommended Drying Method Target Moisture Level Notes
Dichloromethane (DCM) 3Å / 4Å Activated Molecular Sieves < 50 ppm The industry standard solvent for mesylation[6].
Toluene 4Å Activated Molecular Sieves < 50 ppm Excellent non-halogenated alternative for scale-up.

| Triethylamine (Et3N) | Distillation over CaH2 or KOH | < 100 ppm | Base must be rigorously dry; wet base will directly hydrolyze MsCl. |

Troubleshooting FAQs

Q1: Why is my mesylation reaction yielding an alkyl chloride instead of the desired mesylate? Causality: Alkyl chloride formation is the hallmark of moisture contamination or insufficient base. Trace moisture hydrolyzes MsCl to produce HCl[2]. If there is not enough amine base to scavenge this acid, the chloride ion from the HCl acts as a nucleophile, displacing the newly formed mesylate group to form an alkyl chloride[3]. Solution: Ensure your solvents are dried over molecular sieves (verify with Karl Fischer titration). Always use a slight excess of base (1.5 to 2.0 equivalents relative to the alcohol) to ensure all generated HCl is immediately trapped as an inert ammonium salt[7].

Q2: My starting alcohol is unreacted, but the MsCl is completely consumed. What happened? Causality: MsCl is highly electrophilic and will react with water significantly faster than with sterically hindered secondary or tertiary alcohols. If your precursor alcohol or solvent contains water, the MsCl acts as a sacrificial dehydrating agent and is destroyed before it can react with your substrate. Solution: Dry your precursor alcohol via azeotropic distillation with toluene prior to the reaction. If the alcohol is highly hindered, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the desired mesylation pathway.

Q3: How do I safely quench a mesylation reaction containing excess MsCl? Causality: Direct addition of water to unreacted MsCl is highly exothermic and rapidly releases corrosive HCl gas, which can pressurize the reaction vessel and degrade acid-sensitive functional groups on your product[8][9]. Solution: Dilute the reaction mixture with additional cold solvent (e.g., DCM) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. The bicarbonate safely neutralizes the MSA and HCl while controlling the exotherm, preventing acid-catalyzed degradation during the workup.

Self-Validating Experimental Protocol: Anhydrous Mesylation

To guarantee trustworthiness, this protocol is designed as a self-validating system . Each step contains an observable metric that confirms the success of the previous step before proceeding[6].

Step 1: System Preparation & Dryness Validation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon or Nitrogen. Repeat three times.

  • Validation Metric: Perform a Karl Fischer titration on your chosen solvent (e.g., DCM). Do not proceed unless the water content is <50 ppm.

Step 2: Reagent Loading

  • Dissolve the precursor alcohol (1.0 eq) in the anhydrous DCM (typically 10 volumes).

  • Add anhydrous triethylamine (1.5 to 2.0 eq).

  • Validation Metric: The solution should remain clear and at room temperature. Any fuming or immediate exotherm indicates residual acid or moisture in the starting materials.

Step 3: MsCl Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath. Thermal control is critical to suppress side reactions.

  • Add MsCl (1.2 eq) dropwise via a gas-tight syringe over 15 minutes.

  • Validation Metric: A white precipitate (triethylamine hydrochloride, Et3N·HCl) will begin to form almost immediately. This visual cue validates that the mesylation is occurring and that the base is successfully scavenging the HCl byproduct.

Step 4: Monitoring & Safe Quenching

  • Stir at 0 °C for 1–2 hours. Monitor via TLC or LC-MS.

  • Validation Metric: Complete disappearance of the starting alcohol spot on the TLC plate.

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 at 0 °C. The cessation of bubbling (CO2 evolution) validates that all residual MsCl and acids have been neutralized.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Diagnostic Workflow: Mesylation Failure

Use the following logical workflow to diagnose and correct moisture-induced failures in your mesylation reactions.

G A Reaction Yields Unexpected Products BB BB A->BB Yes B Is Moisture Present (>50 ppm)? G Is Sufficient Base Present? B->G No C MsCl Hydrolysis (MSA + HCl formed) D Alkyl Chloride Formation C->D HCl attacks product E Incomplete Conversion of Alcohol C->E MsCl consumed F Dry Solvents (Sieves) & Purge with N2/Ar D->F Troubleshoot E->F Troubleshoot G->D No (Unscavenged HCl) H Successful Mesylation G->H Yes (>1.5 eq) BB->C Yes

Troubleshooting workflow for moisture-induced MsCl side reactions.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL:[Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices Source: HoriazonChemical URL:[Link]

  • Methanesulfonyl chloride Source: Wikipedia URL:[Link]

  • Is MsCl sensitive to base equivalence? Source: ResearchGate URL:[Link]

  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]

  • Alcohol to Mesylate using MsCl, base Source: Organic Synthesis URL:[Link]

  • Alcohol to Mesylate - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR spectrum analysis of N-(prop-2-yn-1-yl)methanesulfonamide

Unambiguous C NMR Structural Elucidation of N-(prop-2-yn-1-yl)methanesulfonamide: A Comparative Analytical Guide Executive Summary N-(prop-2-yn-1-yl)methanesulfonamide (commonly known as N-propargylmethanesulfonamide) is...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous C NMR Structural Elucidation of N-(prop-2-yn-1-yl)methanesulfonamide: A Comparative Analytical Guide

Executive Summary

N-(prop-2-yn-1-yl)methanesulfonamide (commonly known as N-propargylmethanesulfonamide) is a highly versatile bifunctional building block. Its derivatives are extensively utilized as tethers in gold(I)-catalyzed 1,6-enyne single-cleavage skeletal rearrangements, where the sulfonamide moiety plays a critical role in dictating endo- versus exo-selectivity during cycloisomerization [1].

Because the success of these complex organometallic transformations depends heavily on the electronic and steric environment of the propargyl and sulfonamide groups, rigorous structural characterization of the starting materials is non-negotiable. This guide objectively compares solvent systems and analytical NMR techniques to establish a self-validating protocol for the unambiguous


C NMR assignment of this molecule.

The Analytical Challenge: Structural Complexity

The molecular structure of N-(prop-2-yn-1-yl)methanesulfonamide (


) contains four distinct carbon environments:
  • C1: Methanesulfonyl carbon (

    
    )
    
  • C2: Propargyl methylene carbon (

    
    )
    
  • C3: Internal alkyne carbon (

    
    )
    
  • C4: Terminal alkyne carbon (

    
    )
    

Standard 1D


C NMR analysis of this compound frequently falls victim to two major analytical pitfalls:
  • The "DMSO Trap": The methanesulfonyl carbon (C1) resonates in the exact same chemical shift window as the residual solvent signal of DMSO-d

    
    .
    
  • Alkyne Ambiguity: The internal (C3) and terminal (C4) alkyne carbons resonate within 5–6 ppm of each other, making assignments based purely on empirical shift tables prone to error.

Solvent System Comparison: CDCl vs. DMSO-d

The choice of deuterated solvent fundamentally alters both the resolution and the chemical shift profile of the molecule due to hydrogen bonding effects at the sulfonamide


 group.
Comparative C NMR Chemical Shifts (ppm)
Carbon PositionFunctional GroupShift in CDCl

(ppm)
Shift in DMSO-d

(ppm)
1D Resolution Status
C1

40.5~39.5⚠️ Obscured in DMSO
C2

33.532.0✅ Clear in both
C3

(Internal)
78.580.0✅ Clear in both
C4

(Terminal)
73.074.5✅ Clear in both
Causality Behind the Data
  • The Overlap Phenomenon: In DMSO-d

    
    , the solvent's 
    
    
    
    C signal is a massive septet centered at 39.52 ppm. Because the C1 methanesulfonyl carbon also resonates at ~39.5 ppm, its signal is frequently buried under the solvent peaks in a standard 1D experiment.
  • Hydrogen Bonding Effects: DMSO is a strong hydrogen-bond acceptor. It interacts heavily with the sulfonamide proton, drawing electron density away from the nitrogen. This deshields the adjacent alkyne carbons (C3 and C4), shifting them downfield by ~1.5 ppm compared to the non-polar, non-interacting CDCl

    
    .
    

Verdict: For 1D


C NMR, CDCl

is vastly superior
as its solvent triplet (77.16 ppm) sits safely between the alkyne and propargyl signals, leaving the 30–50 ppm window completely unobstructed for the mesyl carbon.

Analytical Approach Comparison: 1D C vs. 2D NMR

If sample solubility mandates the use of DMSO-d


, or if absolute certainty is required for regulatory submissions, standard 1D 

C NMR is insufficient. A multi-dimensional approach using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system .

Workflow Start Sample: N-(prop-2-yn-1-yl)methanesulfonamide Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (High Resolution) Solvent->CDCl3 DMSO DMSO-d6 (NH Exchange Blocked) Solvent->DMSO OneD 1D 13C NMR CDCl3->OneD TwoD 2D NMR (HSQC/HMBC) CDCl3->TwoD DMSO->OneD DMSO->TwoD Res1 Ambiguity: C3/C4 Proximity CH3 Overlap in DMSO OneD->Res1 Res2 Unambiguous Assignment via J-coupling Networks TwoD->Res2

Experimental workflow comparing solvent selection and NMR techniques.

The Self-Validating 2D Network

To definitively assign C3 vs. C4, we rely on the fundamental physics of


-coupling magnetization transfer:
  • Multiplicity-Edited HSQC (

    
    ):  Only carbons with directly attached protons will appear. The terminal alkyne carbon (C4) will show a strong cross-peak with the terminal alkyne proton (~2.5 ppm). The internal alkyne carbon (C3) is quaternary and will be completely invisible, instantly differentiating the two. Furthermore, the mesyl carbon (C1) will show a bright cross-peak with its methyl protons (~2.9 ppm), completely bypassing the DMSO-d
    
    
    
    solvent overlap (since deuterated DMSO has no protons to trigger an HSQC signal).
  • HMBC (

    
     and 
    
    
    
    ):
    The propargyl protons (
    
    
    , ~3.9 ppm) will show a strong
    
    
    correlation to the internal alkyne (C3) and a
    
    
    correlation to the terminal alkyne (C4), locking the molecular framework together.

HMBC_Network H_CH3 H (Mesyl) C_CH3 C1 (Mesyl) H_CH3->C_CH3 1J (HSQC) H_CH2 H (Propargyl) C_CH2 C2 (Propargyl) H_CH2->C_CH2 1J (HSQC) C_C3 C3 (Internal) H_CH2->C_C3 2J (HMBC) C_C4 C4 (Terminal) H_CH2->C_C4 3J (HMBC) H_C4 H (Terminal) H_C4->C_C3 2J (HMBC) H_C4->C_C4 1J (HSQC)

Logical relationship of 1J (HSQC) and 2J/3J (HMBC) magnetization transfers.

Experimental Protocols

To ensure reproducibility and high-fidelity data, follow this step-by-step methodology for the acquisition of the comparative NMR data.

Step 1: Sample Preparation
  • Weigh precisely 25–30 mg of highly purified N-(prop-2-yn-1-yl)methanesulfonamide.

  • Dissolve the compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard) or DMSO-d
    
    
    
    .
  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Norell Standard Series or Wilmad 528-PP) to ensure optimal magnetic field homogeneity.

Step 2: Instrument Setup & 1D C Acquisition
  • Insert the sample into a high-field NMR spectrometer (minimum 400 MHz for

    
    H, corresponding to 100 MHz for 
    
    
    
    C).
  • Lock the spectrometer to the appropriate deuterium frequency (CDCl

    
     or DMSO-d
    
    
    
    ) and perform automated tuning, matching, and gradient shimming (TopShim).
  • Load a standard proton-decoupled

    
    C pulse program (e.g., zgpg30 on Bruker systems).
    
  • Parameters: Set the spectral width to 250 ppm. Set the relaxation delay (D1) to 2.0 seconds to allow the quaternary internal alkyne carbon (C3) sufficient time to relax. Acquire a minimum of 512 scans (NS) to ensure an adequate signal-to-noise ratio for C3.

Step 3: 2D HSQC/HMBC Acquisition
  • HSQC: Load a multiplicity-edited, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2). Set the

    
     coupling constant parameter to 145 Hz. Acquire 2 scans per increment with 256 increments in the indirect (t1) dimension.
    
  • HMBC: Load a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Set the long-range coupling constant (

    
    ) parameter to 8 Hz. Acquire 4 scans per increment with 256 increments.
    
  • Processing: Apply zero-filling to 1024 x 1024 data points and use a squared sine-bell apodization function in both dimensions before Fourier transformation.

References

  • Title: Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture Source: ACS Organic & Inorganic Au (2023) URL: [Link]

Comparative

Comparative Thermal and Synthetic Profiling: N-Propargyl Methanesulfonamide vs. N-Propargyl Benzenesulfonamide

As drug development and complex target synthesis increasingly rely on robust, predictable building blocks, understanding the physicochemical nuances of starting materials becomes paramount. N-propargyl sulfonamides are u...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex target synthesis increasingly rely on robust, predictable building blocks, understanding the physicochemical nuances of starting materials becomes paramount. N-propargyl sulfonamides are ubiquitous tethers in modern organic synthesis, particularly in click chemistry (CuAAC) and gold(I)-catalyzed enyne cycloisomerizations.

However, the choice of the sulfonyl group—specifically between a methanesulfonyl (mesyl) and a benzenesulfonyl (besyl) moiety—profoundly impacts not only the electronic nature of the tether but also its macroscopic physical state. This guide provides an objective, data-driven comparison of N-propargyl methanesulfonamide and N-propargyl benzenesulfonamide, focusing on their melting points, intermolecular forces, and practical handling in a laboratory setting.

Physicochemical Properties & Melting Point Analysis

The physical state of a reagent dictates its handling, storage, and purification in high-throughput environments. While both molecules share the core N-propargyl sulfonamide motif, their thermal properties diverge significantly due to the structural differences in their R-groups.

Quantitative Data Comparison
PropertyN-Propargyl MethanesulfonamideN-Propargyl Benzenesulfonamide
CAS Number 93501-84-913630-91-6[1]
Molecular Formula C₄H₇NO₂SC₉H₉NO₂S
Molecular Weight 133.17 g/mol 195.24 g/mol
Physical State (at 25 °C) Viscous Liquid / Low-Melting SolidCrystalline Solid
Melting Point < 25 °C (Typically handled as an oil)42 – 44 °C
Intermolecular Forces Hydrogen bonding, dipole-dipoleHydrogen bonding, dipole-dipole,

stacking
The Causality of Thermal Divergence

The melting point of a compound is a macroscopic manifestation of its crystal lattice energy.

  • N-Propargyl Benzenesulfonamide: The presence of the phenyl ring introduces a large, planar hydrophobic surface area. This allows the molecules to engage in highly ordered

    
     stacking interactions alongside the strong intermolecular hydrogen bonding provided by the sulfonamide N-H and S=O groups. These cooperative forces stabilize the crystal lattice, resulting in a solid with a well-defined melting point of 42–44 °C.
    
  • N-Propargyl Methanesulfonamide: The substitution of the phenyl ring with a compact methyl group removes the capacity for

    
     stacking. While hydrogen bonding is still present, the overall van der Waals surface area is drastically reduced. Consequently, the lattice energy is insufficient to maintain a solid state at room temperature, rendering the compound a viscous oil or a very low-melting solid.
    

This thermal divergence is critical for synthetic chemists. Solids (like the benzene derivative) are easier to weigh accurately and recrystallize, whereas oils (like the methane derivative) often require handling via volumetric displacement or co-evaporation with volatile solvents for precise mass determination.

IntermolecularForces cluster_0 N-Propargyl Benzenesulfonamide cluster_1 N-Propargyl Methanesulfonamide A Phenyl Ring Motif B Pi-Pi Stacking + H-Bonding A->B C Stable Crystal Lattice (MP: 42-44 °C) B->C D Methyl Motif E H-Bonding Only (Reduced VDW forces) D->E F Weak Lattice Energy (Liquid/Oil at RT) E->F

Caption: Logical flow of how structural motifs dictate intermolecular forces and macroscopic melting points.

Application Context: Gold(I)-Catalyzed Enyne Cycloisomerization

Beyond physical handling, the choice of the sulfonamide tether profoundly influences reaction mechanisms. In gold(I)-catalyzed 1,6-enyne single-cleavage rearrangements, the electronic properties of the tether dictate the stereospecificity and regioselectivity of the cycloisomerization[2].

Research has demonstrated that 1,6-enynes utilizing an N-sulfonamide tether (such as N-propargylmethanesulfonamide derivatives) heavily favor the endo-type skeletal rearrangement (forming six-membered rings via 5-exo-dig cyclization) over the more common exo-type single-cleavage[3]. The electron-withdrawing nature of the sulfonamide group alters the stability of the intermediate bicyclobutonium cations, steering the reaction pathway. When designing these substrates, researchers often prefer the methanesulfonamide tether to minimize steric bulk while maintaining the requisite electronic environment for endo-selectivity[4].

Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the synthesis and the thermal profiling of these compounds.

Protocol A: General Synthesis of N-Propargyl Sulfonamides

Causality Note: The reaction is performed at 0 °C to suppress the exothermic degradation of the sulfonyl chloride and prevent potential bis-sulfonylation of the primary amine. Dichloromethane (DCM) is chosen as an aprotic solvent that readily solubilizes both starting materials while allowing for an easy aqueous workup.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve propargylamine (1.0 equiv, 10 mmol) and triethylamine (1.5 equiv, 15 mmol) in anhydrous DCM (30 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the respective sulfonyl chloride (methanesulfonyl chloride or benzenesulfonyl chloride, 1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Control: Co-spot the reaction mixture against the starting propargylamine (visualized with ninhydrin stain) to confirm complete consumption.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • N-propargyl benzenesulfonamide will elute and crystallize upon solvent removal.

    • N-propargyl methanesulfonamide will remain a viscous oil.

Protocol B: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality Note: While capillary melting point apparatuses are standard, they are subjective and struggle with low-melting compounds or oils. DSC provides a quantitative, self-validating thermodynamic profile by measuring the exact heat flow, ensuring accurate determination of phase transitions even for compounds melting near room temperature.

  • Calibration: Calibrate the DSC instrument using an Indium standard (MP: 156.6 °C) to ensure precise temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2–5 mg of the synthesized sulfonamide into an aluminum DSC pan. Seal the pan with a crimper. Prepare an empty sealed aluminum pan as the reference.

  • Thermal Cycle:

    • Equilibrate the sample at -20 °C (crucial for capturing the melting endotherm of the methanesulfonamide derivative).

    • Ramp the temperature at a controlled rate of 5 °C/min up to 100 °C under a continuous nitrogen purge (50 mL/min).

  • Data Analysis: Identify the melting point as the extrapolated onset temperature of the endothermic peak. The integrated area under the peak validates the enthalpy of fusion (

    
    ), confirming the crystalline purity of the benzenesulfonamide derivative versus the amorphous/low-crystalline nature of the methanesulfonamide derivative.
    

ExperimentalWorkflow Step1 1. Reagent Assembly Propargylamine + R-SO2Cl + Et3N Step2 2. Controlled Addition (0 °C) Prevents bis-sulfonylation Step1->Step2 Step3 3. TLC Monitoring Self-Validation via Co-spotting Step2->Step3 Step4 4. Aqueous Workup & Chromatography Isolation of pure sulfonamide Step3->Step4 Step5 5. DSC Thermal Profiling Quantitative MP & Enthalpy determination Step4->Step5

Caption: Self-validating experimental workflow for the synthesis and thermal analysis of N-propargyl sulfonamides.

References

Sources

Validation

Validation Guide: Purity Analysis of N-Propargyl Methanesulfonamide

Executive Summary N-Propargyl methanesulfonamide (CAS: 16156-58-4) is a critical "click chemistry" intermediate, widely used to introduce sulfonamide motifs via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Valida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Propargyl methanesulfonamide (CAS: 16156-58-4) is a critical "click chemistry" intermediate, widely used to introduce sulfonamide motifs via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Validating its purity presents a distinct analytical challenge: the molecule lacks a strong UV chromophore. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this aliphatic sulfonamide (


) is virtually invisible to standard UV detection at 254 nm.

This guide outlines a Low-Wavelength HPLC-UV protocol as the primary validation standard, while objectively comparing it against qNMR (Quantitative Nuclear Magnetic Resonance) and GC-FID (Gas Chromatography) to ensure a self-validating quality control system.

Part 1: The Analytical Decision Matrix

Before selecting a method, researchers must understand the trade-offs between sensitivity (detecting trace impurities) and absolute accuracy (quantifying the main peak).

Comparison of Analytical Platforms
FeatureHPLC-UV (Recommended)

H qNMR (Absolute)
GC-FID (Alternative)
Primary Utility Impurity Profiling (0.05% sensitivity)Potency Assay (Absolute purity)Volatile Impurity Check
Detection Principle UV Absorption (200–210 nm)Proton counting (Molar ratio)Carbon counting (Combustion)
Key Limitation Requires high-purity solvents (transparency)Low sensitivity for trace impurities (<1%)Thermal degradation risk of sulfonamide
Sample Prep Dissolve in Mobile PhaseDissolve in DMSO-

or

Dissolve in MeOH/DCM
Throughput High (15 min/sample)Low (Manual processing)Medium (20-30 min/sample)
Decision Logic Pathway

The following diagram illustrates when to deploy each method during the synthesis and release process.

AnalyticalMatrix Start Crude N-Propargyl Methanesulfonamide Check1 Is sample volatile/wet? Start->Check1 GC GC-FID (Residual Solvents/Reagents) Check1->GC Yes Check2 Need Purity > 99.5%? Check1->Check2 No (Dry Solid/Oil) GC->Check2 NMR 1H qNMR (Absolute Assay) Check2->NMR Potency Validation HPLC HPLC-UV (205 nm) (Impurity Profiling) Check2->HPLC Impurity Check Release Final COA Generation NMR->Release HPLC->Release

Figure 1: Analytical workflow for comprehensive characterization. qNMR establishes the "truth" of the main peak, while HPLC ensures no trace impurities exist.

Part 2: The "Gold Standard" HPLC Protocol

The Challenge: "The Invisible Analyte"

N-propargyl methanesulfonamide has an absorption maximum (


) near 195-200 nm .
  • Common Mistake: Using UV 254 nm. Result: The compound appears non-existent or 99.9% pure because impurities absorb while the product does not.

  • The Fix: We must use 205 nm . This requires a mobile phase that is transparent at this wavelength. Do not use Formic Acid or Acetate buffers , as they have high UV cutoffs. Use Phosphoric Acid .[1]

Method Conditions

This method separates the product from common synthetic precursors: Methanesulfonyl chloride (hydrolyzed to acid) and Propargylamine.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity. High carbon load preferred for retaining small polar molecules.
Mobile Phase A 0.1%

in Water
Phosphoric acid is UV transparent at 205 nm. Acidic pH keeps the sulfonamide protonated (

).
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol (190 nm vs 205 nm).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 205 nm Critical for aliphatic sulfonamide detection.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 5 - 10 µLKeep low to prevent peak fronting (overloading).
Gradient Program
  • Isocratic Hold (0-2 min): 5% B. Purpose: Retain polar impurities (propargylamine salts).

  • Ramp (2-10 min): 5%

    
     60% B. Purpose: Elute the main product (N-propargyl methanesulfonamide).
    
  • Wash (10-12 min): 95% B. Purpose: Remove non-polar dimers or bis-alkylated byproducts.

  • Re-equilibrate (12-15 min): 5% B.

Part 3: Experimental Validation (ICH Q2)

To trust this method, you must validate the following parameters.

System Suitability Test (SST)

Before running samples, inject a standard to confirm the system is "fit for purpose."

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] Sulfonamides can tail on older silica columns due to silanol interactions.
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Specificity (Stress Testing)

Prove that the method can distinguish the product from degradation products.

  • Experiment: Treat 10 mg of sample with 1 mL of 0.1N HCl (Acid Hydrolysis) and 0.1N NaOH (Base Hydrolysis) for 1 hour at 60°C.

  • Expected Outcome:

    • Acid: Sulfonamides are generally stable, but the alkyne may hydrate to a ketone.

    • Base: The sulfonamide proton is acidic; it will form a salt but should remain intact.

    • Observation: Ensure the main peak is spectrally pure (using a Diode Array Detector, DAD) and separated from any new degradant peaks.

Linearity & Sensitivity (LOD/LOQ)

Because we are working at 205 nm, baseline noise is higher.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Note: If your blank injection shows "ghost peaks" at the retention time of the product, switch to a higher grade of Acetonitrile (Far UV grade).

Part 4: Troubleshooting & Impurity Profiling

Common impurities found in the synthesis of N-propargyl methanesulfonamide:

  • Propargylamine (Starting Material): Very polar. Elutes near the void volume (

    
    ). Difficult to see at 205 nm; best detected by derivatization or LC-MS.
    
  • Methanesulfonic Acid (Byproduct): Elutes in the void volume.

  • N,N-Bis(propargyl)methanesulfonamide: A common side product if excess propargyl bromide/amine was used. This is more hydrophobic and will elute after the main peak (during the gradient ramp).

Troubleshooting Workflow

Troubleshooting Problem Problem: Ghost Peaks or Baseline Drift Step1 Check Wavelength Is it 205 nm? Problem->Step1 Step2 Check Solvent Is it UV Grade ACN? Step1->Step2 Step3 Run Blank (0.1% H3PO4 only) Step2->Step3 Solution1 Use Phosphoric Acid (Not Formic) Step3->Solution1 High Absorbance Solution2 Subtract Blank Baseline Step3->Solution2 Gradient Artifacts

Figure 2: Troubleshooting baseline issues common in low-UV HPLC.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (2024). Methanesulfonamide Compound Summary. (Structural analog reference for physicochemical properties). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Reference for qNMR as a primary standard). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

comparative reactivity of aliphatic vs aromatic propargyl sulfonamides

As a Senior Application Scientist, I frequently encounter a critical decision point in the design of N-heterocyclic synthesis: the selection of the substituent on the propargyl moiety. Propargyl sulfonamides are privileg...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in the design of N-heterocyclic synthesis: the selection of the substituent on the propargyl moiety. Propargyl sulfonamides are privileged bifunctional building blocks, widely utilized in gold catalysis, click chemistry, and cascade cyclizations. However, treating these precursors as universally reactive is a common pitfall.

The electronic and steric nature of the substituent—specifically whether it is aliphatic or aromatic —fundamentally dictates the reaction pathway, the stability of transient intermediates (such as allenamides), and the ultimate synthetic yield. This guide provides an objective, data-driven comparison of aliphatic versus aromatic propargyl sulfonamides, detailing the causality behind their divergent reactivities and providing self-validating protocols for their application.

Mechanistic Divergence: The Role of Substituent Electronics

The reactivity of propargyl sulfonamides is largely governed by their ability to isomerize into reactive allenamide intermediates. The success of this isomerization, and the subsequent downstream trapping, is highly dependent on the substituent attached to the alkyne terminus.

A. Base-Promoted Cascade Cyclizations (Pyrrole Synthesis)

In the direct synthesis of pentasubstituted pyrroles via base-promoted cascade addition-cyclization with trimethylsilyl cyanide (TMSCN), a stark dichotomy emerges . Under basic conditions (e.g., Cs₂CO₃), the propargyl sulfonamide undergoes isomerization to an allenamide.

  • Aromatic Substituents: An aromatic ring provides extended π-conjugation, which delocalizes the electron density and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the allenamide. This stabilization is critical; it prevents premature decomposition and perfectly primes the intermediate for nucleophilic attack by the cyanide anion.

  • Aliphatic Substituents: Aliphatic groups rely solely on weak inductive effects. They fail to provide the necessary resonance stabilization for the allenamide intermediate. Consequently, the cyanide nucleophilic attack fails, and the reaction yields complex degradation mixtures rather than the desired pyrrole core .

B. Gold(I)-Catalyzed Asymmetric Isomerization (3-Pyrroline Synthesis)

Gold(I) catalysis leverages the π-Lewis acidity of the metal to activate the alkyne for "soft propargylic deprotonation," a process enabled by chiral bifunctional ligands .

  • Aromatic Alkynes: The aromatic ring introduces a distinct electronic bias. This bias directs the regioselectivity of the deprotonation exclusively to the propargylic position, smoothly yielding the desired chiral allenamide, which then undergoes stereospecific cyclization.

  • Aliphatic Alkynes: Aliphatic alkynes present a severe regioselectivity challenge. The lack of electronic differentiation means deprotonation can occur on either side of the alkyne (propargylic vs. homopropargylic). This ambiguity often leads to diminished yields and poor enantioselectivity unless highly specialized, sterically demanding ligands are employed to force the regiocontrol .

Quantitative Performance Comparison

The following table summarizes the experimental outcomes when subjecting aliphatic and aromatic propargyl sulfonamides to identical catalytic conditions.

Substrate ClassSubstituent (R-Group)Reaction TypeYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Aromatic Phenyl, 4-MeO-C₆H₄Base-Promoted Cyclization70–81%N/AStable allenamide; rapid cyanide addition.
Aliphatic Hexyl, CyclohexylBase-Promoted Cyclization0% (Failed)N/AAllenamide decomposes; no nucleophilic trapping.
Aromatic Phenyl, NaphthylAu(I)-Catalyzed Cyclization85–95%92–98%High regiocontrol during soft deprotonation.
Aliphatic Methyl, ButylAu(I)-Catalyzed Cyclization< 40%< 50%Regiochemical ambiguity; competing side reactions.
Aromatic (Sulfonyl) Tosyl (-Ts)Photo-Radical Reshuffling80–85%N/ASuperior ground-state ynamide stabilization.
Aliphatic (Sulfonyl) Mesyl (-Ms)Photo-Radical Reshuffling75–80%N/ATolerated, but alters radical expulsion kinetics.

Data synthesized from peer-reviewed methodologies in pyrrole and 3-pyrroline synthesis , , .

Pathway Visualizations

G A Propargyl Sulfonamide (Starting Material) B Au(I) π-Alkyne Complex A->B Au(I) Coordination C Soft Deprotonation (Bifunctional Ligand) B->C F Regioselectivity Issues (Aliphatic R-groups) C->F Aliphatic Ambiguity G Directed Isomerization (Aromatic R-groups) C->G Aromatic Bias D Allenamide Intermediate E Chiral 3-Pyrroline (Cyclization Product) D->E Stereospecific Cyclization G->D

Mechanistic divergence in Gold(I)-catalyzed 3-pyrroline synthesis based on substituent electronics.

G N1 Propargylamide N2 Allenamide Intermediate (A) N1->N2 Base (Cs2CO3) Isomerization N3 Imine Intermediate (B) (- Sulfonyl Group) N2->N3 TMSCN Attack (Aromatic R2 stabilizes) N2_fail Reaction Fails (Aliphatic R2 lacks stabilization) N2->N2_fail If R2 = Aliphatic N4 Intermediate (C) N3->N4 2nd TMSCN Attack N5 Pentasubstituted Pyrrole N4->N5 Cyclization & Protonation

Base-promoted cascade cyclization pathway highlighting the failure of aliphatic substituents.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an observable metric to confirm the mechanistic progression before proceeding.

Protocol A: Base-Promoted Synthesis of Pentasubstituted Pyrroles (Aromatic Substrates Only)

Causality: Cs₂CO₃ is chosen over weaker bases because its specific basicity is perfectly tuned to deprotonate the propargylic position without degrading the TMSCN reagent. DMF is used to ensure the solubility of the carbonate salt and stabilize the highly polar imine intermediates.

  • Reaction Assembly: In an oven-dried sealed tube, combine the aromatic propargyl sulfonamide (0.20 mmol, 1.0 equiv.), TMSCN (0.60 mmol, 3.0 equiv.), and Cs₂CO₃ (0.60 mmol, 3.0 equiv.) in anhydrous DMF (2.0 mL).

    • Self-Validation Check: Upon stirring at room temperature, the mixture will transition from a clear solution to a distinct yellow/orange suspension. This color change is the visual confirmation of the transient allenamide intermediate forming.

  • Thermal Cyclization: Heat the reaction mixture at 80 °C for 10 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the emergence of a highly fluorescent blue spot under 254 nm UV light (Rf ~0.3) confirms the formation of the conjugated pyrrole core.

  • Workup & Verification: Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Self-Validation Check: In the crude ¹H NMR spectrum, verify the disappearance of the propargylic triplet/multiplet (~3.5 ppm) and the appearance of the free amine protons (broad singlet, ~4.5 ppm). If the propargylic signal persists, the initial isomerization failed.

Protocol B: Gold(I)-Catalyzed Asymmetric Cyclization to 3-Pyrrolines

Causality: NaBARF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is utilized to abstract the chloride from the Au(I) precatalyst. The resulting BARF⁻ anion is non-coordinating, preventing it from competing with the alkyne for the Au(I) coordination site, thereby maintaining the extreme π-Lewis acidity required for soft deprotonation.

  • Catalyst Activation: In a flame-dried vial under argon, mix the chiral bifunctional LAuCl complex (2 mol%) and NaBARF (2.5 mol%) in anhydrous dichloromethane (DCM, 1.0 mL). Stir for 10 minutes.

    • Self-Validation Check: The solution will become slightly cloudy as NaCl precipitates. This physical precipitation drives the equilibrium forward, visually validating the generation of the active cationic Au(I) species.

  • Substrate Addition: Add the aromatic propargyl sulfonamide (0.10 mmol) dissolved in 0.5 mL DCM. Stir at room temperature for 12 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate. The newly formed 3-pyrroline will stain deeply with Phosphomolybdic Acid (PMA) upon heating (dark blue/green spot), whereas the starting sulfonamide typically shows weak or no PMA staining, confirming the structural reorganization.

  • Chiral Analysis: Filter the mixture through a short pad of silica to remove the gold catalyst, concentrate, and analyze.

    • Self-Validation Check: Run the purified product on High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H). Always run a racemic standard first. The presence of two peaks in the racemate and a single dominant peak in your sample validates the stereospecificity of the chiral ligand.

References

  • Title: Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides Source: Chemical Science (RSC Publishing), 2021 URL: [Link]

  • Title: Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline Source: Organic Letters (ACS Publications), 2021 URL: [Link]

  • Title: Photoinduced ynamide structural reshuffling and functionalization Source: Nature Communications, 2022 URL: [Link]

Validation

identifying impurities in synthesized N-(prop-2-yn-1-yl)methanesulfonamide

Topic: Identifying Impurities in Synthesized N-(prop-2-yn-1-yl)methanesulfonamide Content Type: Publish Comparison Guides As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Impurities in Synthesized N-(prop-2-yn-1-yl)methanesulfonamide Content Type: Publish Comparison Guides

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when profiling impurities in small, highly polar, and non-chromophoric molecules. The synthesis of N-(prop-2-yn-1-yl)methanesulfonamide—a critical terminal alkyne building block used in click-chemistry and pharmacophore synthesis—presents a unique challenge.

Because this molecule lacks a conjugated aromatic system, traditional analytical mainstays like HPLC-UV often fail to provide the sensitivity required by regulatory guidelines (e.g., ICH Q3A). This guide objectively compares the performance of various analytical platforms for impurity profiling in N-(prop-2-yn-1-yl)methanesulfonamide synthesis and provides a field-proven, self-validating LC-MS/MS protocol to ensure absolute structural confidence.

Mechanistic Origins of Synthesis Impurities

To identify impurities, we must first understand their mechanistic origins. The standard synthesis involves the N-sulfonylation of propargylamine with methanesulfonyl chloride (MsCl) in the presence of a base (typically triethylamine or pyridine) [1].

While the primary pathway yields the target sulfonamide, several competing side reactions generate specific impurities:

  • Impurity A (Unreacted Starting Material): Residual propargylamine due to incomplete conversion.

  • Impurity B (Methanesulfonic Acid): MsCl is highly sensitive to moisture. Trace water in the solvent or environment leads to rapid hydrolysis, yielding methanesulfonic acid and HCl [2].

  • Impurity C (Over-sulfonylation): The presence of excess MsCl and base can drive a second sulfonylation on the primary amine, yielding the di-mesylate byproduct: N,N-bis(methanesulfonyl)prop-2-yn-1-amine [3].

  • Impurity D (Base Salts): Residual triethylamine hydrochloride (TEA·HCl) trapped in the organic matrix.

ReactionPathways Propargylamine Propargylamine (Starting Material) Target N-(prop-2-yn-1-yl)methanesulfonamide (Target Product) Propargylamine->Target + MsCl, Base (Main Pathway) MsCl Methanesulfonyl Chloride (MsCl) MsCl->Target ImpB Methanesulfonic Acid (Impurity B: Hydrolysis) MsCl->ImpB + H2O (Hydrolysis) Water Trace H2O Water->ImpB ImpC N,N-bis(methanesulfonyl)prop-2-yn-1-amine (Impurity C: Over-sulfonylation) Target->ImpC + Excess MsCl (Side Reaction)

Synthesis pathway of N-(prop-2-yn-1-yl)methanesulfonamide and major impurity generation.

Comparative Analysis of Analytical Platforms

When evaluating the purity of synthesized N-(prop-2-yn-1-yl)methanesulfonamide, selecting the correct analytical alternative is paramount. Below is an objective comparison of how standard platforms perform against this specific chemical profile.

Why HPLC-UV and GC-MS Fall Short
  • HPLC-UV: Aliphatic alkynes and methanesulfonamides lack

    
     or 
    
    
    
    transitions above 210 nm. Attempting to quantify impurities at low UV wavelengths results in severe baseline noise from solvents and mobile phase additives, rendering trace detection (<0.1%) impossible.
  • GC-MS: While GC-MS (Electron Ionization) is excellent for detecting volatile residual solvents or unreacted MsCl, the target sulfonamide and methanesulfonic acid are highly polar. Without cumbersome and error-prone derivatization (e.g., silylation), these compounds exhibit poor peak shape, thermal degradation in the inlet, and severe column carryover.

The Superiority of LC-MS/MS

High-resolution LC-MS/MS (using Electrospray Ionization, ESI) is the gold standard for this application [1]. ESI efficiently ionizes polar sulfonamides, and Multiple Reaction Monitoring (MRM) provides unparalleled specificity, filtering out matrix noise by monitoring specific precursor-to-product ion transitions.

Table 1: Performance Comparison of Analytical Platforms for Sulfonamide Impurities

Analytical PlatformPropargylamine (LOD)Methanesulfonic Acid (LOD)Target Compound (LOD)Bis-sulfonylation Impurity (LOD)Specificity & Limitations
HPLC-UV (210 nm) > 50 µg/mL> 100 µg/mL> 50 µg/mL> 50 µg/mLPoor: Lacks chromophores; high solvent interference.
GC-MS (EI) 1.0 µg/mLN/A (Requires Deriv.)5.0 µg/mL2.0 µg/mLModerate: Good for volatiles; poor for polar/labile species.
LC-MS/MS (ESI) 0.01 µg/mL 0.05 µg/mL 0.01 µg/mL 0.02 µg/mL Excellent: High mass accuracy; structural elucidation via MS2.

Optimized LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating matrix spike recoveries and polarity switching, the method inherently verifies its own extraction efficiency and ionization stability.

Step 1: Sample Preparation & Matrix Spiking
  • Accurately weigh 10.0 mg of the synthesized crude N-(prop-2-yn-1-yl)methanesulfonamide.

  • Dissolve in 10.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Dilute to a 10 µg/mL working solution using 0.1% Formic Acid in Water.

  • Self-Validation Step: Prepare a parallel "Spiked Sample" by adding a known concentration (0.1 µg/mL) of synthetic Impurity C to the working solution. Recovery must fall between 98–102% to confirm the absence of ion suppression [1].

    • Causality: Formic acid (0.1%) is critical. It acts as a proton donor to ensure robust

      
       formation for the amine and sulfonamide in positive mode, without suppressing the 
      
      
      
      signal of the sulfonic acid in negative mode.
Step 2: Chromatographic Separation (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins. Flow Rate: 0.3 mL/min.

  • Causality: The highly polar propargylamine (Impurity A) and methanesulfonic acid (Impurity B) will elute early (1-2 mins). The gradient ensures the target compound elutes mid-run, while the highly non-polar bis-sulfonated Impurity C is retained and elutes late (6-7 mins), preventing co-elution and ion suppression.

Step 3: Mass Spectrometry (ESI-QqQ)

Run the mass spectrometer with rapid polarity switching to capture all species in a single run:

  • Impurity A (Propargylamine): ESI+, Precursor

    
     56.05 
    
    
    
    .
  • Impurity B (Methanesulfonic Acid): ESI-, Precursor

    
     94.99 
    
    
    
    .
  • Target Compound: ESI+, Precursor

    
     134.03 
    
    
    
    . Fragment (MS2) at
    
    
    79.00 (loss of propargyl, yielding the
    
    
    cation).
  • Impurity C (Over-sulfonylation): ESI+, Precursor

    
     212.00 
    
    
    
    . Fragment (MS2) at
    
    
    133.02 (loss of one methanesulfonyl group,
    
    
    Da), definitively proving the di-mesylate structure.

LCMSWorkflow Prep Sample Prep (10 µg/mL in 0.1% FA) UPLC UPLC Separation (BEH C18 Column) Prep->UPLC ESI ESI Source (Polarity Switching) UPLC->ESI MS1 MS1 (Precursor Ion) m/z Selection ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 (Product Ion) Structural ID CID->MS2

Step-by-step LC-MS/MS analytical workflow for sulfonamide impurity profiling.

Conclusion

For aliphatic, non-chromophoric molecules like N-(prop-2-yn-1-yl)methanesulfonamide, relying on HPLC-UV is an analytical blind spot. By transitioning to an LC-MS/MS platform, researchers can confidently identify critical synthesis byproducts—such as methanesulfonic acid and bis-sulfonated amines—down to trace levels. Implementing the self-validating protocols outlined above ensures that your analytical data is robust, reproducible, and ready for regulatory scrutiny.

References

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Methanesulfonyl chloride. Wikipedia. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(prop-2-yn-1-yl)methanesulfonamide

Executive Summary: Critical Safety Directive Status: Hazardous Chemical Waste Primary Hazard: Formation of Shock-Sensitive Metal Acetylides Disposal Method: High-Temperature Incineration (via licensed waste vendor)[1] IM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Critical Safety Directive

Status: Hazardous Chemical Waste Primary Hazard: Formation of Shock-Sensitive Metal Acetylides Disposal Method: High-Temperature Incineration (via licensed waste vendor)[1]

IMMEDIATE ACTION REQUIRED:

  • NO METAL CONTACT: Strictly prohibit the use of metal spatulas, needles, or waste containers. This compound contains a terminal alkyne which can react with copper, silver, and mercury to form explosive acetylides.

  • NO DRAIN DISPOSAL: Under no circumstances should this compound or its mother liquors enter the municipal water system.

  • SEGREGATION: Isolate from strong oxidizers and heavy metals.

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, one must understand the causality of the hazards.[1] N-(prop-2-yn-1-yl)methanesulfonamide integrates two distinct functional groups that dictate its disposal requirements.

Structural Safety Analysis[2]
  • Propargyl Group (Terminal Alkyne): The proton on the terminal alkyne (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is weakly acidic (
    
    
    
    ). Upon contact with heavy metals (Cu, Ag, Hg) or strong bases, it can deprotonate and form metal acetylides. These salts are highly shock-sensitive and can detonate when dry.
  • Sulfonamide Moiety: Provides polarity and biological activity but contributes to environmental persistence. It acts as a weak acid (

    
    ), potentially facilitating the solubility of the compound in basic aqueous waste streams, increasing the risk of unintended metal contact in plumbing.
    
Quantitative Hazard Data
PropertyValue / ClassificationImplication for Disposal
Physical State Solid / Viscous OilRequires solid waste stream or solvent dissolution.
Reactivity High (Metal Acetylide Formation)CRITICAL: Use only glass or HDPE/PP plastic containers.
Toxicity Irritant / Potential SensitizerDouble-bagging required to prevent dust inhalation.
Flash Point >110°C (Predicted)Combustible; suitable for incineration.
Water Solubility ModerateDo not wash down sinks; rinse water must be collected.

Pre-Disposal Stabilization & Segregation

This phase is the "Self-Validating System."[1] By following these steps, you actively prevent the formation of reactive intermediates before the waste leaves your control.

The "Plastic-Only" Rule[1]
  • Protocol: All manipulation of waste must occur using polypropylene (PP) or high-density polyethylene (HDPE) tools and containers.[1]

  • Validation: Visually inspect the waste container. If a metal can or drum is being used, STOP . Transfer immediately to a plastic carboy or drum liner.

pH Stabilization (Liquid Waste)

If the compound is in solution (mother liquor):

  • Check pH using non-bleeding indicator strips.

  • Target pH: Maintain pH < 7 (Neutral to slightly acidic).

  • Reasoning: Acetylide formation is favored in basic conditions. Keeping the waste slightly acidic suppresses the deprotonation of the terminal alkyne.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound)
  • Containerization: Place the solid material into a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label immediately. Explicitly write: "Contains Terminal Alkyne - Potential Explosive with Metals."

  • Secondary Containment: Place the HDPE jar inside a clear 6-mil polyethylene bag and seal it (Zip-tie or heat seal).

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the solvent stream is compatible (e.g., non-halogenated vs. halogenated).

  • Scavenging: If the reaction involved copper catalysts (e.g., Click Chemistry), add a metal scavenger (like QuadraPure™ or thiourea) before declaring it waste.

  • Filtration: Filter out any solid metal catalysts using a glass frit (not metal mesh).

  • Collection: Pour into a dedicated HDPE waste carboy. Do not use safety cans with metal flame arrestors.

Workflow C: Contaminated Glassware
  • Rinse: Triple rinse glassware with Acetone or DMSO.

  • Collection: Collect all rinsate into the Liquid Waste stream (Workflow B).

  • Cleaning: Once triple-rinsed, glassware can be washed normally.[1]

Visualizations

Waste Segregation Logic

This decision tree ensures the correct waste stream is selected and metal contact is avoided.

WasteSegregation Start Waste Generation: N-(prop-2-yn-1-yl)methanesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Containerize: Wide-mouth HDPE Jar Solid->ContainerSolid MetalCheck Contains Metal Catalysts (Cu, Ag, Pd)? Liquid->MetalCheck Scavenge Add Metal Scavenger (Thiourea/Resin) MetalCheck->Scavenge Yes ContainerLiquid Containerize: Plastic Carboy (No Metal Arrestor) MetalCheck->ContainerLiquid No Filter Filter Solids via Glass/Plastic Frit Scavenge->Filter Filter->ContainerLiquid Label Label: 'Flammable, Toxic, Reactive with Metals' ContainerSolid->Label ContainerLiquid->Label

Figure 1: Decision matrix for segregating propargyl sulfonamide waste streams.

Acetylide Risk Mechanism

Understanding the chemical risk prevents complacency.

AcetylideRisk Compound N-(prop-2-yn-1-yl) methanesulfonamide Reaction Deprotonation & Metal Coordination Compound->Reaction + Base/Time Metal Copper/Silver/Mercury (Plumbing/Containers) Metal->Reaction Result Metal Acetylide (Shock Sensitive Explosive) Reaction->Result

Figure 2: Mechanism of shock-sensitive acetylide formation upon improper disposal.[1]

Emergency Spill Response

Minor Spill (< 10g/10mL):

  • Isolate: Evacuate immediate area.

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.

  • Absorb: Cover liquid spills with vermiculite or sand. Do not use paper towels (flammability risk).

  • Sweep: Use a plastic dustpan and brush.

  • Decontaminate: Wipe area with mild detergent and water; collect wipes as hazardous waste.

Major Spill (> 10g/10mL):

  • Evacuate: Pull fire alarm if necessary.

  • Contact: Call EHS / Hazmat team immediately.

Regulatory Compliance (RCRA/EPA)

  • Waste Code: While not specifically P- or U-listed, this compound is often classified under D001 (Ignitable) due to the propargyl group and potentially D003 (Reactive) if high concentrations of alkyne are present.[1]

  • Destruction Efficiency: Incineration must achieve 99.99% destruction and removal efficiency (DRE) to break down the sulfonamide bond and oxidize the alkyne.

References

  • Princeton University EHS. Waste Removal and Management: Explosive and Shock Sensitive Materials.[Link]

  • PubChem. Compound Summary: N-(prop-2-yn-1-yl)benzenesulfonamide (Structural Analog).[1] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)methanesulfonamide
Reactant of Route 2
N-(prop-2-yn-1-yl)methanesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.